molecular formula C10H17FN4O2 B1403737 trans-4-azido-1-Boc-3-fluoropiperidine CAS No. 1356634-02-0

trans-4-azido-1-Boc-3-fluoropiperidine

Cat. No.: B1403737
CAS No.: 1356634-02-0
M. Wt: 244.27 g/mol
InChI Key: SEAVSWPCIFSAHP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-azido-1-Boc-3-fluoropiperidine is a useful research compound. Its molecular formula is C10H17FN4O2 and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-4-azido-1-Boc-3-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-azido-1-Boc-3-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVSWPCIFSAHP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines for Drug Discovery Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable properties as a saturated N-containing heterocycle.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in drug design, offering a means to finely tune a molecule's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile.[1][2][3] It is estimated that approximately 20% of all medicines sold worldwide contain fluorine, a testament to its profound impact.[3][4] This guide provides a detailed exploration of the key physicochemical properties of fluorinated piperidines, offering insights into the underlying principles and experimental methodologies for their assessment.

Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects, such as hERG channel interactions which can lead to cardiotoxicity.[3][5][6] The introduction of highly electronegative fluorine atoms significantly lowers the pKa of the piperidine nitrogen through a strong inductive electron-withdrawing effect.[1][3][7] This reduction in basicity can be advantageous for improving oral absorption and mitigating toxicity.[3]

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[8][9] For instance, the calculated pKa of piperidine is significantly higher than its fluorinated counterparts, as illustrated in the table below.

CompoundCalculated pKa
Piperidine10.64
3-Fluoropiperidine9.27
4-Fluoropiperidine9.49
3,3-Difluoropiperidine7.63
4,4-Difluoropiperidine8.04
(Data sourced from chemoinformatic calculations)[5]

The position of the fluorine substituent also plays a role, with fluorine atoms in the 3-position generally having a more pronounced effect on pKa than those in the 4-position due to the shorter distance for the inductive effect to propagate.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard and reliable method for the experimental determination of pKa is potentiometric titration.

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the amine is 50% ionized.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the fluorinated piperidine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the titration curve. The pKa is the pH at half the volume of the equivalence point.

Lipophilicity (logP/logD): A Complex Interplay of Factors

Lipophilicity, a measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like piperidines, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter as it considers all ionic forms of the molecule.[11]

The effect of fluorination on the lipophilicity of piperidines is not always straightforward. While fluorine is the most electronegative element, the C-F bond is highly polarized, which can lead to complex interactions with the surrounding solvent. In some cases, fluorination can increase lipophilicity, which may enhance membrane permeability.[3] However, in other instances, particularly with multiple fluorine substituents, the introduction of fluorine can lead to a decrease in lipophilicity due to the creation of a more polarized molecular surface that interacts favorably with water.[12]

CompoundCalculated logP
N-Benzoylpiperidine2.16
N-Benzoyl-3-fluoropiperidine2.35
N-Benzoyl-4-fluoropiperidine2.20
(Data for N-benzoyl derivatives)[13]
Experimental Protocol: 19F NMR for logP Measurement of Fluorinated Compounds

A modern and accurate method for determining the logP of fluorinated compounds utilizes ¹⁹F NMR spectroscopy.[14]

Principle: This technique leverages the presence of fluorine in the molecule to directly measure its concentration in both the n-octanol and aqueous phases of a biphasic system after equilibration.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a biphasic system of n-octanol and water. Accurately weigh the fluorinated piperidine and a fluorinated reference compound of known logP and dissolve them in the n-octanol.

  • Equilibration: Vigorously stir the biphasic mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning of the compounds between the two phases. Allow the phases to fully separate overnight.[14]

  • Sampling: Carefully take an aliquot from both the n-octanol and the aqueous layers.

  • NMR Analysis: Acquire the ¹⁹F NMR spectrum for each aliquot.

  • Data Analysis: Integrate the signals corresponding to the fluorinated piperidine and the reference compound in both spectra. The logP is calculated using the ratio of the integrals in the two phases, relative to the known logP of the reference compound.

G Workflow for logP Determination by 19F NMR cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Dissolve fluorinated piperidine and reference in n-octanol prep2 Add water to create a biphasic system prep1->prep2 equil1 Stir vigorously at constant temperature prep2->equil1 equil2 Allow phases to separate overnight equil1->equil2 analysis1 Sample n-octanol and aqueous layers equil2->analysis1 analysis2 Acquire 19F NMR spectra analysis1->analysis2 analysis3 Integrate signals and calculate logP analysis2->analysis3

Caption: Workflow for logP determination by ¹⁹F NMR.

Conformational Preferences: The Axial Fluorine Phenomenon

The introduction of fluorine into the piperidine ring has a profound impact on its conformational behavior.[1][2] While substituents on a cyclohexane ring typically prefer the sterically less hindered equatorial position, fluorinated piperidines often exhibit a surprising preference for the fluorine atom to occupy the axial position.[1][2][15] This "axial-F preference" is the result of a complex interplay of several factors, including:

  • Charge-dipole interactions: Electrostatic attraction between the partially negative fluorine atom and the partially positive protonated nitrogen (N⁺-H).[2][16]

  • Hyperconjugation: Stabilizing interactions involving the donation of electron density from a C-H or C-C σ-bonding orbital to an adjacent C-F σ* anti-bonding orbital (σ → σ*).[2][16]

  • Dipole minimization: The overall molecular dipole moment can be minimized in the axial conformation, particularly in polar solvents.[1][2]

  • Solvation effects: The polarity of the solvent plays a significant role in stabilizing the more polar axial conformer.[1][2]

This conformational locking can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise presentation of pharmacophoric features.

G Factors Influencing Axial Fluorine Preference axial_pref Axial Fluorine Preference charge_dipole Charge-Dipole Interactions (N⁺-H···F) axial_pref->charge_dipole hyperconj Hyperconjugation (σ → σ*) axial_pref->hyperconj dipole_min Dipole Minimization axial_pref->dipole_min solvation Solvation Effects axial_pref->solvation

Caption: Key factors influencing the axial preference of fluorine in piperidines.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the conformational preferences of fluorinated piperidines in solution.[1][2]

Principle: The coupling constants between nuclei (e.g., ³J(¹⁹F,¹H)) are dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the relative orientation of the fluorine and adjacent hydrogen atoms can be determined, and thus the axial or equatorial position of the fluorine can be assigned.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the fluorinated piperidine in a suitable deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium.[1][2]

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Two-dimensional NMR experiments, such as COSY and HSQC, may be necessary for unambiguous signal assignment.

  • Data Analysis:

    • Assign all relevant proton and fluorine signals in the spectra.

    • Measure the ³J(¹⁹F,¹H) coupling constants.

    • Large coupling constants (typically > 20 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton.

    • Smaller coupling constants (typically < 10 Hz) suggest a gauche relationship (60° dihedral angle), which is consistent with an equatorial fluorine.

  • Computational Support: Density Functional Theory (DFT) calculations are often used in conjunction with experimental NMR data to provide a more detailed understanding of the energetic differences between conformers.[1][2]

Metabolic Stability: The C-F Bond as a Metabolic Shield

Enhancing metabolic stability is a primary driver for the incorporation of fluorine into drug candidates.[1][2][3][17][18] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[2][3] By replacing metabolically labile C-H bonds at sites of potential oxidation with C-F bonds, the metabolic half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles.[3]

The electronegativity of fluorine can also shield adjacent positions from metabolic attack.[19] This strategic placement of fluorine can block common metabolic pathways such as hydroxylation and N-dealkylation.

Experimental Protocol: In Vitro Hepatocyte Stability Assay

The metabolic stability of a compound is commonly assessed in vitro using hepatocytes, which contain a full complement of phase I and phase II drug-metabolizing enzymes.[20][21][22]

Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes, and the decrease in the concentration of the parent compound over time is monitored. This allows for the determination of the compound's in vitro half-life (t½) and intrinsic clearance (CLint).[20][23]

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in an appropriate incubation medium. Determine cell viability and density.

  • Incubation: Add the fluorinated piperidine (at a known initial concentration) to the hepatocyte suspension in a multi-well plate. Incubate at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance can then be calculated from the half-life and the incubation conditions.[20]

G Hepatocyte Stability Assay Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis inc1 Add compound to hepatocyte suspension inc2 Incubate at 37°C with shaking inc1->inc2 samp1 Take aliquots at time points inc2->samp1 samp2 Quench with cold solvent + internal standard samp1->samp2 analysis1 Centrifuge and collect supernatant samp2->analysis1 analysis2 LC-MS/MS quantification analysis1->analysis2 analysis3 Calculate t½ and CLint analysis2->analysis3

Caption: Workflow for the in vitro hepatocyte metabolic stability assay.

Conclusion

The judicious incorporation of fluorine into piperidine scaffolds offers a versatile and powerful strategy for optimizing the physicochemical properties of drug candidates. By understanding and harnessing the effects of fluorination on pKa, lipophilicity, conformation, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME profiles and enhanced therapeutic potential. The experimental protocols outlined in this guide provide a framework for the accurate assessment of these critical parameters, enabling data-driven decision-making in the drug discovery process.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Uriac, P. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9745–9753. [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Uriac, P. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11360–11366. [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. ResearchGate. [Link]

  • The Nairoukh Research Group. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. [Link]

  • ResearchGate. (n.d.). Top: Derivation of amine basicity changes (ΔpKa) for β-fluorine... ResearchGate. [Link]

  • ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

  • ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]

  • Diederich, F., Kansy, M., Müller, K., & Naef, R. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

  • ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E... ResearchGate. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC. [Link]

  • Wang, Z., et al. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated... ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Romano, M., Vu, A., & Chen, E. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

Sources

The Strategic Role of Fluorine in Modulating Drug Properties: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals.[1] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design for researchers, scientists, and drug development professionals. We will dissect the causal mechanisms by which fluorine modulates key drug properties, including metabolic stability, pKa, lipophilicity, and target binding affinity. This analysis is supported by detailed experimental protocols, comparative data, and practical case studies, offering a comprehensive framework for the rational design and evaluation of next-generation fluorinated therapeutics.

The Unique Physicochemical Profile of Fluorine: A Game of Extremes

Fluorine's profound impact on molecular properties stems from a unique combination of its intrinsic characteristics. It is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[2] This duality allows it to act as a bioisostere for hydrogen in terms of size, while exerting powerful electronic effects.[3] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, a feature central to its role in enhancing metabolic stability.[1]

Key Properties of the Fluorine Atom:

  • High Electronegativity: With a Pauling scale value of 3.98, fluorine's strong electron-withdrawing inductive effect is a primary driver of its ability to modulate pKa and influence molecular conformation.[4]

  • Small van der Waals Radius: At 1.47 Å, it is comparable to hydrogen (1.20 Å), allowing for substitution with minimal steric perturbation.[3]

  • Strong Carbon-Fluorine Bond: The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450s.[5]

  • Lipophilicity Contribution: The replacement of a hydrogen atom with fluorine can subtly alter a molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability.[3]

Enhancing Metabolic Stability: Blocking the Metabolic "Soft Spots"

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor pharmacokinetic profiles and the formation of toxic metabolites.[5] Fluorine substitution is a powerful and widely used strategy to address this by "shielding" metabolically labile positions on a drug candidate.[1]

The Causality Behind Fluorine's Metabolic Shielding

Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate C-H bonds at positions that are electron-rich and sterically accessible.[5] By replacing a vulnerable hydrogen with a fluorine atom, two key protective mechanisms are engaged:

  • Bond Strength: The high strength of the C-F bond makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom and initiate the oxidation process.[1]

  • Electronic Deactivation: Fluorine's potent electron-withdrawing effect reduces the electron density of the surrounding molecular environment, making the adjacent C-H bonds less susceptible to oxidative attack.[6]

This strategic placement of fluorine can significantly increase a drug's half-life and systemic exposure. For instance, fluorination at benzylic or allylic positions can effectively prevent hydroxylation.[4]

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the impact of fluorination on metabolic stability, an in vitro microsomal stability assay is a standard and informative experiment. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare a NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.

    • Prepare stock solutions of the test compound (both fluorinated and non-fluorinated analogs) and positive control compounds (with known metabolic fates) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant, containing the remaining parent compound and any metabolites, to a new plate.

    • Analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Why Microsomes? Liver microsomes are a cost-effective and readily available source of a wide range of drug-metabolizing enzymes, making them ideal for initial screening of metabolic stability.

  • Why a NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply of NADPH throughout the incubation period, leading to more reliable and consistent results.

Modulating Acidity and Basicity (pKa): Fine-Tuning for Optimal ADME

The ionization state of a drug at physiological pH, governed by its pKa, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's strong inductive effect provides a predictable means of fine-tuning the pKa of nearby acidic or basic functional groups.[2]

The Inductive Effect in Action

By withdrawing electron density, fluorine can:

  • Decrease the pKa of nearby basic groups (e.g., amines): This makes the amine less basic, which can be advantageous for increasing the fraction of the neutral, more membrane-permeable species at physiological pH, thereby improving oral bioavailability.

  • Increase the pKa of nearby acidic groups (e.g., carboxylic acids): This makes the acid more acidic.

This modulation can be crucial for optimizing a drug's solubility, permeability, and target engagement.

Quantitative Impact of Fluorination on pKa
CompoundpKaChange in pKa
Aniline4.60-
4-Fluoroaniline4.65+0.05

Data sourced from PubChem CID 9731.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of a compound.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The concentration should be sufficient for accurate measurement, typically in the millimolar range.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).

    • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Causality Behind Experimental Choices:

  • Why Potentiometric Titration? This method directly measures the change in proton concentration, providing a fundamental and accurate determination of the pKa. It is a well-established and reliable technique.

The Complex Role of Fluorine in Lipophilicity and Permeability

Lipophilicity, often expressed as LogP or LogD, is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor influencing a drug's absorption, distribution, and ability to cross cell membranes. The effect of fluorine on lipophilicity is not always straightforward and can be context-dependent.

Navigating the Nuances of Fluorine's Impact
  • Single Fluorine Substitution: Replacing a single hydrogen with a fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity.[2]

  • Multiple Fluorinations: The effect of multiple fluorine substitutions can be more complex. For instance, while a trifluoromethyl (-CF3) group is generally considered lipophilic, a difluoromethyl (-CF2H) group can offer a better balance of properties.[8]

  • Permeability Considerations: Increased lipophilicity does not always translate to increased membrane permeability. Highly lipophilic compounds can sometimes be retained within the lipid bilayer, hindering their passage into the cell.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing a rapid assessment of a compound's permeability.

Methodology:

  • Plate Preparation:

    • A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.

    • A 96-well acceptor plate is filled with a buffer solution.

  • Assay Procedure:

    • The test compound is dissolved in a buffer and added to the wells of the donor plate.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • The effective permeability (Pe) of the compound is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

Causality Behind Experimental Choices:

  • Why PAMPA? PAMPA is a rapid and cost-effective assay that isolates passive diffusion. This makes it an excellent tool for early-stage drug discovery to rank compounds based on their intrinsic permeability, without the complexities of active transport and metabolism that are present in cell-based assays like the Caco-2 assay.[9]

Enhancing Binding Affinity: A Subtle Art of Molecular Interactions

The introduction of fluorine can enhance a drug's binding affinity for its target protein through a variety of subtle, yet significant, interactions.

Mechanisms of Fluorine-Mediated Binding Enhancement
  • Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and orthogonal multipolar interactions with the protein backbone or side chains.[2]

  • Conformational Control: Fluorine's steric and electronic properties can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding pocket. This is often referred to as the "gauche effect."[2]

  • Modulation of Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, the electron-withdrawing nature of fluorine can influence the hydrogen-bonding properties of neighboring functional groups.

Experimental Protocols for Determining Binding Affinity

Two common and powerful techniques for quantifying binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol:

  • Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the drug candidate (analyte) is flowed over the sensor surface.

  • Detection: As the analyte binds to the immobilized ligand, the change in mass on the sensor surface alters the refractive index, which is detected in real-time.

  • Data Analysis: The binding and dissociation kinetics (kon and koff) are measured, from which the equilibrium dissociation constant (KD) is calculated.

Isothermal Titration Calorimetry (ITC) Protocol:

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the drug candidate is loaded into a titration syringe. Both must be in identical, well-matched buffers.

  • Titration: Small, precise aliquots of the drug solution are injected into the protein solution.

  • Heat Measurement: The heat released or absorbed upon binding is measured with high sensitivity.

  • Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices:

  • SPR vs. ITC: SPR provides real-time kinetic data (on- and off-rates), which can be valuable for understanding the dynamics of the drug-target interaction and predicting residence time. ITC is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the binding event in a single experiment.[10] The choice between them often depends on the specific questions being asked and the nature of the interacting molecules.

Case Studies: Fluorine in Action

Atorvastatin (Lipitor®): Enhancing Metabolic Resistance

Atorvastatin, a widely prescribed statin, contains a p-fluorophenyl group. This fluorine atom is not directly involved in binding to its target, HMG-CoA reductase. Instead, its primary role is to enhance metabolic stability.[11] The electron-withdrawing nature of the fluorine deactivates the aromatic ring, making it less susceptible to oxidation by CYP3A4, the primary enzyme responsible for atorvastatin's metabolism.[12] This contributes to the drug's longer half-life compared to some other statins.[1]

Celecoxib (Celebrex®): The Role of the Trifluoromethyl Group

Celecoxib is a selective COX-2 inhibitor. Its trifluoromethyl (-CF3) group plays a crucial role in its binding and selectivity. The -CF3 group occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform. This interaction is a key determinant of celecoxib's selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Celecoxib826.812
Ibuprofen12800.15

Data sourced from a study using human peripheral monocytes.[9]

Sitagliptin (Januvia®): A Trifluoromethyl Group for Potent and Selective DPP-4 Inhibition

Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). Its structure features a trifluorophenyl group. This fluorinated moiety is crucial for its high-affinity binding to the S1 pocket of the DPP-4 enzyme. The trifluoromethyl group makes key interactions within this hydrophobic pocket, contributing significantly to the overall binding affinity and potency of the drug.[13] The inhibitory potency (IC50) of sitagliptin against DPP-4 is in the nanomolar range.[14]

Synthetic Strategies for Introducing Fluorine

The ability to strategically introduce fluorine into a molecule is paramount. Advances in synthetic chemistry have provided a diverse toolkit for fluorination.

  • Nucleophilic Fluorination: This involves the use of fluoride salts (e.g., KF, CsF) to displace a leaving group.

  • Electrophilic Fluorination: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to electron-rich systems.

  • Late-Stage Fluorination: This is an increasingly important area of research, focusing on methods to introduce fluorine into complex molecules at a late stage of the synthesis. This allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route.

Visualizing Key Concepts with Graphviz

The Impact of Fluorine on Metabolic Stability

metabolic_stability cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog Parent_Drug Parent Drug (C-H) CYP450 CYP450 Enzyme Parent_Drug->CYP450 Metabolically Labile Site Metabolite Hydroxylated Metabolite (C-OH) CYP450->Metabolite Rapid Metabolism Fluorinated_Drug Fluorinated Drug (C-F) CYP450_F CYP450 Enzyme Fluorinated_Drug->CYP450_F Metabolically Stable Site No_Metabolism Increased Half-Life CYP450_F->No_Metabolism

Caption: Fluorine blocks metabolic "soft spots" on a drug molecule.

Fluorine's Inductive Effect on pKa

pka_modulation cluster_amine Amine Basicity cluster_fluoroamine Fluorinated Amine Basicity Amine R-NH2 Protonated_Amine R-NH3+ Amine->Protonated_Amine Higher pKa (More Basic) Fluoro_Amine F-R-NH2 Protonated_Fluoro_Amine F-R-NH3+ Fluoro_Amine->Protonated_Fluoro_Amine Lower pKa (Less Basic) Inductive_Effect Electron-Withdrawing Inductive Effect Inductive_Effect->Fluoro_Amine

Caption: Fluorine's inductive effect lowers the pKa of basic amines.

Conclusion

Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit. Its unique ability to modulate a wide array of physicochemical and pharmacokinetic properties in a often predictable manner makes it a powerful tool for optimizing drug candidates. From enhancing metabolic stability and fine-tuning pKa to influencing binding affinity and permeability, the strategic incorporation of fluorine can mean the difference between a failed compound and a successful therapeutic. A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental methodologies, will empower drug development professionals to harness the full potential of fluorine in the design of safer and more effective medicines.

References

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026, from [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved February 14, 2026, from [Link]

  • PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. Retrieved February 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 14, 2026, from [Link]

  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 14, 2026, from [Link]

  • PubMed Central (PMC). (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved February 14, 2026, from [Link]

  • PubMed. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2013). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved February 14, 2026, from [Link]

  • HELDA - University of Helsinki. (2017). Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples. Retrieved February 14, 2026, from [Link]

  • The Merck Index Online. (n.d.). Atorvastatin. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Atorvastatin - StatPearls. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Retrieved February 14, 2026, from [Link]

  • MDPI. (2019). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Retrieved February 14, 2026, from [Link]

  • PubMed. (2006). Isothermal titration calorimetry in drug discovery. Retrieved February 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Lipitor (Atorvastatin Calcium) Tablets Label. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2021). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Retrieved February 14, 2026, from [Link]

  • PubMed. (2004). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Retrieved February 14, 2026, from [Link]

  • PubMed Central (PMC). (2012). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2021). [ 18 F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Retrieved February 14, 2026, from [Link]

  • PubMed Central (PMC). (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved February 14, 2026, from [Link]

  • ScienceOpen. (2017). A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. Retrieved February 14, 2026, from [Link]

  • PubMed Central (PMC). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved February 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Lipitor Label. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2002). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Retrieved February 14, 2026, from [Link]

  • PubMed Central (PMC). (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved February 14, 2026, from [Link]

  • Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Retrieved February 14, 2026, from [Link]

  • PubMed. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 14, 2026, from [Link]

  • Dr.Oracle. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?. Retrieved February 14, 2026, from [Link]

  • PubMed. (2009). Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes. Retrieved February 14, 2026, from [Link]

  • Dr.Oracle. (2025). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?. Retrieved February 14, 2026, from [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2019). Comparison of fluorinated and chlorinated compounds in functional.... Retrieved February 14, 2026, from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved February 14, 2026, from [Link]

  • PubMed. (2004). Clinical pharmacokinetics of atorvastatin. Retrieved February 14, 2026, from [Link]

  • PubMed. (2014). DPP-4 inhibitors: pharmacological differences and their clinical implications. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2014). DPP-4 inhibitors: Pharmacological differences and their clinical implications. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2024). Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. Retrieved February 14, 2026, from [Link]

  • Frontiers. (2018). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Atorvastatin. Retrieved February 14, 2026, from [Link]

  • Dr.Oracle. (2025). What is the half-life of atorvastatin (Lipitor)?. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Celecoxib. Retrieved February 14, 2026, from [Link]

Sources

Technical Monograph: trans-4-Azido-1-Boc-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of trans-4-azido-1-Boc-3-fluoropiperidine , a specialized fluorinated heterocyclic building block used in medicinal chemistry for "click" reactions and fragment-based drug discovery (FBDD).

CAS Registry Number: 1356634-02-0[1]

Chemical Identity & Physicochemical Profile

This molecule represents a strategic scaffold where the trans-relationship between the fluorine atom (C3) and the azide group (C4) imparts specific conformational biases due to the gauche effect and dipole minimization.

PropertySpecification
CAS Number 1356634-02-0 (racemate/rel)
IUPAC Name tert-butyl (3R,4R)-rel-4-azido-3-fluoropiperidine-1-carboxylate
Molecular Formula C₁₀H₁₇FN₄O₂
Molecular Weight 244.27 g/mol
Stereochemistry trans-configuration (racemic mixture of (3R,4R) and (3S,4S))
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO
Key Functionality Masked amine (via reduction); Click chemistry handle (via CuAAC)

Synthetic Architecture & Stereochemical Logic

The synthesis of the trans-isomer typically requires a stereoselective inversion strategy. Direct fluorination of a 4-azido precursor is rarely selective. The industry-standard approach relies on the nucleophilic displacement of a leaving group (mesylate or triflate) on a cis-oriented alcohol precursor.

Retrosynthetic Analysis
  • Target: trans-4-Azido-1-Boc-3-fluoropiperidine.

  • Precursor: cis-1-Boc-3-fluoro-4-hydroxypiperidine (CAS 1260851-97-9).

  • Mechanism: SN2 displacement of the activated alcohol (OMs/OTf) by the azide anion (N₃⁻) results in Walden inversion at the C4 center, converting the cis-fluorohydrin into the trans-fluoroazide.

Visualizing the Pathway (DOT Diagram)

SynthesisPath Start N-Boc-3-fluoro-4-oxopiperidine Inter1 cis-Alcohol (Kinetic Reduction) Start->Inter1 L-Selectride (-78°C) Inter2 Activated Intermediate (Mesylate/Triflate) Inter1->Inter2 MsCl, Et3N (Retention at C4) Product trans-4-Azido-1-Boc-3-fluoropiperidine (CAS 1356634-02-0) Inter2->Product NaN3, DMF (Inversion at C4)

Figure 1: Stereoselective synthesis via SN2 inversion. The critical step is the azide displacement which inverts the C4 stereocenter relative to the C3 fluorine.

Experimental Protocol: Azidation via Nucleophilic Displacement

Note: This protocol describes the conversion of the activated mesylate to the azide. Standard safety precautions for azides must be enforced.

Reagents & Materials
  • Substrate: cis-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 equiv).

  • Nucleophile: Sodium Azide (NaN₃) (2.0 – 3.0 equiv).

  • Solvent: Anhydrous DMF or DMSO (Avoid chlorinated solvents with NaN₃).

  • Work-up: Ethyl Acetate (EtOAc), Sat. NaHCO₃, Brine, MgSO₄.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a blast shield, dissolve the mesylate substrate in anhydrous DMF (0.2 M concentration).

  • Azidation: Add sodium azide (NaN₃) carefully in one portion.

    • Critical Control: Ensure no acid is present to prevent the formation of hydrazoic acid (HN₃).

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂) for 12–16 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin after reduction) or LC-MS.

    • Endpoint: Disappearance of the mesylate starting material.

  • Quench & Extraction: Cool to room temperature. Dilute slowly with water (exothermic). Extract 3x with EtOAc.

  • Purification: Wash the combined organics with water (5x) to remove DMF, then brine. Dry over MgSO₄, filter, and concentrate in vacuo (bath temp < 40°C).

  • Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Safety & Handling: The "Rule of Six"

Organic azides are potentially explosive. While this specific piperidine derivative has a favorable Carbon/Nitrogen (C/N) ratio, strict adherence to safety protocols is non-negotiable.

Stability Assessment
  • Formula: C₁₀H₁₇FN₄O₂[1]

  • Carbon Count (C): 10

  • Nitrogen Count (N): 4

  • Ratio (C/N): 2.5

  • Assessment: The ratio is < 3, placing this molecule in the "Use with Caution" category. It is generally stable at room temperature but should not be distilled or subjected to high heat/shock.

Hazard Logic Flow (DOT Diagram)

SafetyLogic Check Stability Check: (C + O)/N Ratio Result Ratio = (10 + 2)/4 = 3.0 Check->Result Rule Rule of Six: C/N < 3 is Hazardous Result->Rule Borderline Safe Action Protocol: 1. No Distillation 2. Store < 4°C 3. Use Blast Shield Rule->Action Mandatory Precautions

Figure 2: Safety decision matrix based on the C/N ratio and "Rule of Six" for organic azides.

Critical Safety Warnings:

  • No DCM + NaN₃: Never use Dichloromethane (DCM) with Sodium Azide. This can form Diazidomethane , which is extremely explosive. Use DMF or DMSO.

  • Metal Avoidance: Do not use metal spatulas; use Teflon or plastic to avoid forming shock-sensitive metal azides.

  • Waste Disposal: Quench azide waste with 10% sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) or specific commercial quenchers before disposal.

Applications in Drug Discovery

The trans-4-azido-1-Boc-3-fluoropiperidine scaffold serves as a high-value intermediate for:

  • Click Chemistry (CuAAC): Reaction with terminal alkynes to form 1,2,3-triazoles. This is widely used in Fragment-Based Drug Discovery (FBDD) to link pharmacophores while maintaining a specific vector due to the rigid piperidine chair.

  • PROTAC Linkers: The amine (derived from reducing the azide) provides a constrained attachment point for E3 ligase ligands (e.g., Cereblon binders).

  • Fluorine Gauche Effect: The 3-fluoro substituent influences the ring pucker, often favoring a conformation where the C-F and C-N bonds are gauche to the ring nitrogen lone pair or maximizing dipole separation, thereby locking the bioactive conformation.

References

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. Retrieved from [Link]

Sources

Strategic Fluorination: Conformational Dynamics and Physicochemical Profiling of 3-Fluoropiperidines

[1][2][3]

Introduction: The Fluorine Imperative in Heterocycles

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from rapid metabolic clearance and non-specific binding.[2][3][1] The introduction of a fluorine atom at the C3 position is a high-value structural modification.[2][1] It is not merely a "bioisostere" for hydrogen; it is a conformational control element .[2][3][1]

For the drug developer, 3-fluoropiperidine offers two distinct strategic advantages:

  • 
     Modulation:  It lowers the basicity of the amine, improving bioavailability and blood-brain barrier (BBB) permeation without abolishing the capacity for salt formation.[1]
    
  • Conformational Locking: Through the gauche effect and charge-dipole interactions, fluorine can bias the ring pucker, rigidly positioning substituents to maximize ligand-target affinity.[2][3][1]

Conformational Analysis: The Battle of Forces

The conformation of 3-fluoropiperidine is governed by a complex interplay between steric repulsion (classical chair dynamics) and stereoelectronic effects (quantum mechanical orbital overlaps).[2][1]

The Neutral State: Solvent Dependency

In the neutral amine form, the conformational preference is subtle.[1]

  • Steric Argument: Suggests the fluorine should adopt the equatorial position to minimize 1,3-diaxial interactions.[2][1]

  • Stereoelectronic Argument (The Gauche Effect): The

    
     hyperconjugation favors the axial  position (where the C-F bond is gauche to the ring heteroatoms).[1]
    

Field Insight: Unlike acyclic fluoro-amines, neutral 3-fluoropiperidine often exists as a dynamic equilibrium.[2][3][1] However, in polar solvents, the axial conformer is stabilized due to its higher dipole moment.[1]

The Protonated State: The "Axial Anchor"

Upon protonation (physiological pH), the landscape shifts dramatically.[1] The axial conformer becomes the dominant species.[2]

  • Mechanism: A stabilizing charge-dipole interaction occurs between the electronegative fluorine and the positively charged ammonium proton (

    
    ).[2][3][1]
    
  • Result: This interaction can stabilize the axial conformer by >2 kcal/mol compared to the equatorial form.[2][1]

Visualization of Conformational Dynamics[1]

ConformationDynamicsNeutralNeutral 3-FluoropiperidineEq_NeutralEquatorial F (Neutral)Sterically FavoredNeutral->Eq_NeutralNon-polar solventAx_NeutralAxial F (Neutral)Gauche Effect / Polar SolventNeutral->Ax_NeutralPolar solventProtonatedProtonated (Ammonium)Neutral->ProtonatedpH < pKaAx_ProtAxial F (Protonated)DOMINANT CONFORMER(Charge-Dipole Stabilization)Protonated->Ax_ProtStrong Driver(N-H...F interaction)Eq_ProtEquatorial F (Protonated)DestabilizedProtonated->Eq_ProtMinor pathway

Figure 1: Conformational equilibrium shifts significantly upon protonation, locking the molecule into the axial-F chair.[1]

Physicochemical Modulation: and Lipophilicity[3][4][5]

The introduction of fluorine lowers the


121
The Split[3][6]
  • Equatorial Fluorine: Exerts a strong through-bond inductive effect, significantly lowering

    
    .[2][3][1]
    
  • Axial Fluorine: The through-space electrostatic stabilization (Charge-Dipole) retains some electron density on the proton, making the amine more basic (higher

    
    ) than its equatorial counterpart.[2][1]
    

Data Summary: Physicochemical Impact

PropertyPiperidine (Ref)3-F-Piperidine (Axial)3-F-Piperidine (Equatorial)Impact

~11.0~9.4~8.5Axial F maintains higher basicity.[2][3][1][4][5]
LogP 0.840.650.45F lowers LogP (increases polarity).[3][1]
CNS Score ModerateHighHighLower

improves BBB penetration.[3][1]

Experimental Characterization: NMR Spectroscopy

Determining the conformation of your specific derivative is critical.[2][3][1] X-ray crystallography is definitive, but solution-state NMR is faster and reflects the relevant biological state.[2][3][1]

The Diagnostic Tool: Coupling

The vicinal coupling constant between the fluorine and the geminal proton (


21
  • Axial Fluorine (

    
    ): 
    
    • Has a gauche relationship with

      
       and 
      
      
      (small
      
      
      ).[3][1]
    • Has an anti-periplanar relationship with

      
       and 
      
      
      .[3][1]
    • Diagnostic Signal: Large coupling constants (

      
      ) with axial protons.[3][1]
      
  • Equatorial Fluorine (

    
    ): 
    
    • Has gauche relationships with all vicinal protons.[2][3][1]

    • Diagnostic Signal: Consistently smaller couplings (

      
      ).
      
NMR Workflow Diagram

NMR_WorkflowSampleSynthesized 3-F-PiperidineExpAcquire 1H & 19F NMR(Solvent: CDCl3 vs D2O)Sample->ExpAnalysisAnalyze 3J(H-F) CouplingExp->AnalysisResult_AxJ(H-F) > 30 Hz(Anti-periplanar)Analysis->Result_AxWide splittingResult_EqJ(H-F) < 15 Hz(Gauche only)Analysis->Result_EqNarrow splittingConclusion_AxConformation: AXIAL F(Likely Protonated or Polar)Result_Ax->Conclusion_AxConclusion_EqConformation: EQUATORIAL F(Likely Neutral/Steric)Result_Eq->Conclusion_Eq

Figure 2: Decision tree for assigning stereochemistry using J-coupling constants.

Detailed Experimental Protocol: Deoxofluorination

Objective: Synthesis of N-Boc-3-fluoropiperidine from N-Boc-3-hydroxypiperidine. Method: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride).[3][1]

Safety Pre-Check (Self-Validating System)
  • CRITICAL: DAST can explode upon heating >50°C. Never distill DAST.[2][3][1]

  • Moisture Control: The reaction generates HF upon contact with water.[2][3][1] All glassware must be oven-dried; use an inert atmosphere (

    
     or Ar).[2][3][1]
    
Step-by-Step Procedure
  • Preparation:

    • Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypiperidine (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

    • Cool the solution to -78°C (Dry ice/Acetone bath). Causality: Low temperature prevents elimination side-products (alkenes).[2][3][1]

  • Reagent Addition:

    • Add DAST (1.2 equiv) dropwise via syringe over 10 minutes.[3][1]

    • Observation: The solution may turn slightly yellow.[2][3][1]

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.

    • Monitor via TLC (stain with Ninhydrin or PMA) or LC-MS.[2][3][1] Look for the disappearance of the alcohol peak.

  • Quenching (Exothermic Step):

    • Cool the mixture back to 0°C.

    • Slowly add saturated aqueous

      
      .[2][3][1] Warning: Vigorous effervescence (
      
      
      ) evolution.[1]
    • Stir until bubbling ceases.

  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).[3][1]
      
    • Wash combined organics with brine.[2][3][1]

    • Dry over

      
      , filter, and concentrate in vacuo (do not heat bath >30°C).[1]
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[3][1]

    • Yield Expectation: 60-75%.[2][3][1]

References

  • Nairoukh, Z., et al. (2019).[2][3][1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[2][3][1][6] Link[1]

  • Morgenthaler, M., et al. (2007).[2][3][1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[2][3][1] Link[1]

  • O'Hagan, D. (2008).[2][3][1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][3][1] Link

  • Sun, A., et al. (2007).[2][3][1] Structure-Activity Relationships of 3-Fluoropiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters.[2][3][1] Link[1]

Stability of Boc-Protected Azido Compounds: A Chemo-Orthogonal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The co-existence of the tert-butyloxycarbonyl (Boc) protecting group and the azide (-N₃) functional group represents a cornerstone of modern modular synthesis, particularly in peptidomimetics, bioorthogonal chemistry (Click chemistry), and heterobifunctional linker design.

This guide addresses the stability profiles of Boc-protected azido compounds. The core chemical tension lies in the orthogonality of these groups: the Boc group is acid-labile and reduction-resistant (mostly), while the azide group is acid-stable but highly reduction-sensitive and thermally labile. Mastering this orthogonality allows for the selective manipulation of one group without compromising the other, a requirement for high-fidelity synthesis.

The Chemo-Orthogonality Landscape

To design effective synthetic routes, one must visualize the molecule as a logic gate where reagents act as specific inputs. The Boc-Azide pairing is valuable because it allows for three distinct "exit strategies" depending on the reagent applied.

Visualizing Reactivity

The following diagram maps the divergent pathways available to a Boc-protected azido compound.

OrthogonalityMap Start Boc-Linker-N3 (Starting Material) AcidPath H2N-Linker-N3 (Amine Exposed) Start->AcidPath Acid (TFA/HCl) (Boc Removal) RedPath Boc-Linker-NH2 (Azide Reduced) Start->RedPath Staudinger (PPh3) or H2/Pd ClickPath Boc-Linker-Triazole (Ligation) Start->ClickPath Alkyne + Cu(I) (CuAAC)

Figure 1: Chemo-orthogonality map showing divergent synthetic pathways for Boc-azido compounds.

Acidic Conditions: Selective Boc Deprotection[1]

The most critical operation is the removal of the Boc group without degrading the azide.

The Mechanism & Stability Profile[2][3]
  • Boc Sensitivity: The Boc group is cleaved by strong acids (TFA, HCl) via protonation of the carbamate oxygen, followed by the elimination of the tert-butyl cation (

    
    ) and decarboxylation.[1][2][3]
    
  • Azide Stability: Organic azides are generally highly stable to Brønsted acids. The terminal nitrogen is only weakly basic; protonation requires superacidic conditions not typically found in synthesis. Therefore, standard Boc deprotection conditions (50% TFA/DCM or 4M HCl/Dioxane) leave the azide intact.

The "Cation Scavenging" Imperative

While the azide group itself is acid-stable, the


 cation  generated during deprotection is a potent electrophile.
  • Risk: In the absence of scavengers,

    
     can re-attach to electron-rich nucleophiles. While azides are poor nucleophiles, other residues (Trp, Met, Tyr) or the azide itself (in rare, sterically constrained cases) could theoretically interact.
    
  • Solution: Always use a scavenger. Triisopropylsilane (TIPS) is the industry standard. It acts as a hydride donor to quench the

    
     cation, forming isobutane and silyl species.
    
Recommended Reagents
Reagent SystemConditionsAzide StatusNotes
TFA / DCM (1:1) 23°C, 30-60 minStable Standard method. Use 2.5% TIPS as scavenger.
4M HCl in Dioxane 23°C, 30-60 minStable Useful if the hydrochloride salt is desired directly.
HCl / MeOH 23°C, 1-2 hStable Good for smaller molecules; avoid if esters are present (transesterification risk).

Reductive Environments: The Orthogonality Switch

This is where the stability of the two groups diverges most sharply.

Catalytic Hydrogenation (H₂ / Pd-C)
  • Effect on Azide: Rapid reduction to amine (-NH₂).

  • Effect on Boc: Generally stable. However, prolonged exposure to acidic Pd/C conditions can sometimes degrade Boc.

  • Outcome: Non-Orthogonal (usually). If you want to keep the Boc group, you must monitor the reaction carefully or use a poisoned catalyst, but generally, H₂/Pd is used to reduce the azide while keeping the Boc intact (if the Boc is stable to the specific solvent/pH).

    • Correction: In standard practice, H₂/Pd reduces the azide to an amine leaving the Boc intact. This is a primary method for converting Boc-Linker-N3 to Boc-Linker-NH2.

Staudinger Reduction (Phosphines)[5]
  • Reagent: Triphenylphosphine (PPh₃) or TCEP.

  • Mechanism: Phosphine attacks the azide to form a phosphazide, which loses N₂ to form an iminophosphorane. Hydrolysis yields the amine.

  • Selectivity: Highly Specific. PPh₃ does not react with the Boc group.

  • Application: This is the gold standard for selectively converting the azide to an amine in the presence of Boc.

Thiol/DTT/TCEP
  • Effect: Strong reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) can reduce azides to amines, functioning similarly to the Staudinger reduction.

  • Boc Stability: Boc is completely stable to these conditions.

Thermal & Physical Stability (Safety)

Working with azides requires strict adherence to safety protocols regarding energy content.[4][5][6]

The C/N Ratio Rule

Azides are energy-rich.[6][7] To ensure an azide is non-explosive and safe to handle (store/isolate), the ratio of carbon (plus other stabilizing atoms like oxygen) to nitrogen must be sufficient.[4][5][6]

The Equation:


[8]
  • 
     : Number of Carbon atoms
    
  • 
     : Number of Oxygen atoms
    
  • 
     : Number of Nitrogen atoms (total, including the 3 in the azide)
    

Implication for Boc-Azides: The Boc group itself adds significant carbon/oxygen bulk (


), which usually stabilizes small azido-amines.
  • Example: 3-azidopropylamine (

    
    ) has a ratio of 3/4 = 0.75 (Unstable/Explosive).
    
  • Example: Boc-3-azidopropylamine (

    
    ) has a ratio of (8+2)/4 = 2.5.
    
    • Note: Even with Boc, small azides can be borderline. Always treat as potentially energetic.

Thermal Limits
  • Decomposition: Organic azides typically decompose (releasing N₂) at temperatures >150°C - 180°C.

  • Boc Thermolysis: The Boc group can thermally decompose (to isobutene + CO₂) at temperatures >150°C (often seen in GC injection ports).

  • Operational Limit: Do not heat Boc-azide compounds above 80°C to maintain a wide safety margin for both groups.

Experimental Protocols

Protocol A: Selective Boc Removal (Azide Preservation)

Objective: Remove Boc group to yield free amine while keeping azide intact.

  • Preparation: Dissolve the Boc-azide compound (1.0 equiv) in Dichloromethane (DCM). Concentration should be ~0.1 M.[4]

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v of final solution volume).

    • Why? To quench the tert-butyl cations and prevent alkylation of the azide or other residues.

  • Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) slowly. Final ratio: DCM:TFA (1:1).

  • Reaction: Stir at room temperature (23°C) for 30–60 minutes.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material mass. The azide peak in IR (~2100 cm⁻¹) should remain.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator, bath < 40°C).

    • Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

    • Result: The product is the trifluoroacetate salt of the amino-azide.

Protocol B: Staudinger Reduction (Azide to Amine)

Objective: Reduce azide to amine while keeping Boc intact.

  • Dissolution: Dissolve Boc-azide (1.0 equiv) in THF/Water (10:1 mixture).

  • Reagent: Add Triphenylphosphine (PPh₃) (1.2 – 1.5 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: Evolution of N₂ gas (bubbling) indicates reaction progress.

  • Hydrolysis: Ensure water is present to hydrolyze the intermediate iminophosphorane.

  • Workup:

    • Concentrate to remove THF.

    • Acidify aqueous layer (citric acid or dilute HCl) to protonate the new amine.

    • Wash with DCM/Ether to remove Triphenylphosphine oxide (byproduct).

    • Basify aqueous layer and extract the product into organic solvent (DCM/EtOAc).

    • Result: Boc-protected diamine.

Synthesis Workflow Decision Tree

Use this logic flow to determine the correct order of operations.

Sources

Exploring the Chemical Space of PROTAC Building Blocks: A Guide to Rational Degrader Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), thereby offering a powerful strategy to target proteins previously deemed "undruggable."[1][2] A PROTAC's success is not determined by a single component but by the synergistic interplay of its three core building blocks: a warhead to engage the target protein, an E3 ligase ligand to hijack the degradation machinery, and a linker that optimally connects the two. This guide provides a deep technical exploration of the chemical space for each of these components. We will move beyond simple descriptions to analyze the causality behind design choices, present field-proven experimental protocols for validation, and offer a strategic framework for navigating the multifaceted challenge of PROTAC optimization.

The PROTAC Mechanism: A Primer on Hijacking the UPS

PROTACs function as molecular bridges, inducing proximity between a target protein and an E3 ubiquitin ligase.[1][3][4] This induced ternary complex (POI-PROTAC-E3 ligase) formation is the critical first step in the degradation cascade.[2][3] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to surface lysine residues on the POI.[5] This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation, a key advantage that allows for potent effects at substoichiometric concentrations.[1][5]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin (Ub) E3 E3 Ligase E2->E3 Ub Loading Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub->E1 Proteasome 26S Proteasome Degraded Proteasome->Degraded Degradation POI Protein of Interest (POI) PROTAC PROTAC PROTAC->E3 Recruits PROTAC->POI Binds Ternary_Complex->PROTAC Release & Catalytic Cycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition

Figure 1: The PROTAC Mechanism of Action.

Part I: The E3 Ligase Ligand - The Anchor of the System

While the human genome encodes over 600 E3 ligases, the PROTAC field has predominantly focused on a small subset, a choice driven primarily by the availability of well-characterized, high-affinity small molecule ligands.[6][7] The selection of the E3 ligase ligand is a critical decision that profoundly influences a PROTAC's degradation efficiency, selectivity, and potential for therapeutic application.[6][8]

The most widely exploited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to their ubiquitous expression and the existence of potent, cell-permeable ligands like thalidomide derivatives for CRBN and hydroxyproline-based molecules for VHL.[5][6][9] Other notable E3 ligases include MDM2 and IAPs, though they are used less frequently.[6][10]

Causality Behind E3 Ligase Choice:

  • Tissue Expression Profile: The E3 ligase must be expressed in the target tissue or cell type. Harnessing a tissue-specific E3 ligase can enhance the selectivity of a PROTAC.[7]

  • Ternary Complex Cooperativity: The ultimate goal is to form a stable and productive ternary complex. The chosen E3 ligase and its ligand must be compatible with the target protein to allow for favorable protein-protein interactions, a phenomenon known as cooperativity, which stabilizes the complex and enhances degradation.[11][12]

  • Resistance Mechanisms: Over-reliance on a single E3 ligase (e.g., CRBN) can lead to acquired resistance through mutation or downregulation of the ligase. Expanding the toolbox of available E3 ligase ligands is a key strategy to overcome this challenge.[7]

Table 1: Overview of Commonly Used E3 Ligase Ligands

E3 LigaseRepresentative Ligand(s)Typical Binding Affinity (Kd)Key Characteristics & Considerations
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide1-250 nMMost widely used. Ligands are synthetically accessible. Forms the CRL4-CRBN complex.[9][10]
von Hippel-Lindau (VHL) (S,R,S)-AHPC (VH032) based ligands20-200 nMForms the CRL2-VHL complex. A diastereomer can be used as a negative control, which is a key advantage for validating the mechanism of action.[5][6]
IAPs (cIAP1, XIAP) Bestatin, LCL161 derivatives10-500 nMExplored early in PROTAC development. Can induce apoptosis in addition to degradation.[6][9]
MDM2 Nutlin-3, RG7388 derivatives50-300 nMOften involved in cancer via p53 degradation. PROTACs can reactivate p53's anti-cancer functions.[6]

The ongoing discovery of ligands for new E3 ligases is a crucial frontier, promising to unlock tissue-specific degradation and provide avenues to overcome resistance.[6][7]

Part II: The Warhead - Targeting the Protein of Interest

The warhead provides the specificity of the PROTAC, directing the degradation machinery to the intended POI. Typically derived from known inhibitors, the warhead's primary role is to bind the target with sufficient affinity to facilitate the formation of the ternary complex.[13][14] A critical insight from the field is that extremely high warhead affinity is not always necessary and can sometimes be detrimental, leading to the "hook effect" where binary POI-PROTAC complexes dominate over the productive ternary complex.[11][15] The nature of the warhead's interaction—non-covalent, irreversible covalent, or reversible covalent—has profound implications for the PROTAC's overall profile.

  • Non-Covalent Warheads: This is the most common approach. The PROTAC binds reversibly to the POI, allowing for the catalytic cycle of degradation to proceed efficiently.[5]

  • Covalent Warheads:

    • Irreversible: Forms a permanent bond with the POI, typically with a cysteine residue. This can increase potency and allow for the targeting of proteins with shallow binding pockets.[16] However, this abrogates the catalytic nature of the PROTAC, as it becomes permanently attached to its first target.[5]

    • Reversible: Offers a compelling hybrid approach. The initial covalent bond formation enhances target engagement and intracellular accumulation, but the reversible nature allows the PROTAC to eventually dissociate and engage new target molecules, thus preserving a degree of catalytic activity.[16][17] Studies have shown that reversible covalent PROTACs can achieve significantly higher intracellular concentrations compared to their non-covalent or irreversible counterparts.[16][18]

Table 2: Comparative Degradation of Bruton's Tyrosine Kinase (BTK) by PROTACs with Different Warheads

PROTAC IDWarhead TypeE3 Ligase LigandDC50 (nM)Dmax (%)Rationale / Key Finding
RNC-1 Reversible Non-CovalentPomalidomide (CRBN)~100 nM~80%Standard approach, effective but requires higher concentrations.[17][18]
IRC-1 Irreversible CovalentPomalidomide (CRBN)~10 nM>90%Increased potency due to covalent binding, but 1:1 stoichiometry limits catalytic turnover.[17][18]
RC-1 Reversible CovalentPomalidomide (CRBN)<10 nM >95% Combines high potency with the potential for catalytic activity. Significantly enhances intracellular accumulation and target engagement.[17][18]

Data is illustrative and compiled from findings in referenced literature.[17][18][19]

Part III: The Linker - The Critical Modulator

The linker is arguably the most critical and least understood component of a PROTAC.[13] Far from being an inert spacer, the linker's length, composition, and attachment points are paramount in determining the PROTAC's ability to form a stable and productive ternary complex.[13][14][20][21] The process of linker optimization is often iterative and empirical, as there is no universal solution for every POI-E3 ligase pair.[14]

Causality Behind Linker Design:

  • Length: A linker that is too short will cause steric clashes, preventing the POI and E3 ligase from binding simultaneously.[21] Conversely, a linker that is too long may lead to inefficient ternary complex formation or unproductive binding geometries where ubiquitination cannot occur.[11][21]

  • Composition and Rigidity:

    • Alkyl vs. PEG Chains: Simple alkyl chains are flexible and synthetically tractable.[11] Polyethylene glycol (PEG) linkers are commonly used to improve aqueous solubility and permeability, though they can also introduce excessive flexibility.[11][22]

    • Rigid Motifs: Incorporating rigid structures like piperazine or piperidine rings can pre-organize the PROTAC into a more bioactive conformation, reducing the entropic penalty of ternary complex formation.[22]

  • Attachment Point (Exit Vector): The position where the linker connects to the warhead and the E3 ligase ligand is crucial.[21][22] The ideal attachment point is a solvent-exposed region of the ligand that projects away from the protein-ligand binding interface, ensuring that the binding affinity of the core components is not compromised.[21][22]

PROTAC_Design_Workflow Start Start: Identify POI and Known Binder (Warhead) Select_E3 Select E3 Ligase & Ligand (e.g., CRBN, VHL) Start->Select_E3 Design_Linker Initial Linker Design (PEG / Alkyl) Select_E3->Design_Linker Synthesize Synthesize Initial PROTAC Design_Linker->Synthesize Test_Binding Biophysical Assays (SPR, ITC) Assess Ternary Complex Synthesize->Test_Binding Test_Degradation Cellular Assays (Western, HiBiT) Measure Degradation (DC50) Test_Binding->Test_Degradation Decision Productive Degradation? Test_Degradation->Decision Optimize Iterative Linker Optimization - Length - Composition - Attachment Point Decision->Optimize No Success Optimized PROTAC Lead Decision->Success Yes Optimize->Design_Linker Redesign

Figure 2: Iterative workflow for PROTAC design and optimization.

Part IV: Experimental Workflows for Characterizing PROTACs

Trustworthy protocols are the bedrock of successful PROTAC development. The following sections detail key experimental workflows, explaining not just the "how" but the "why" for each critical step.

Protocol 1: Biophysical Assay for Ternary Complex Formation (Surface Plasmon Resonance - SPR)

Expertise & Causality: Before testing a PROTAC in cells, it is essential to confirm that it can physically bridge the POI and the E3 ligase. SPR is a powerful, label-free technique that provides real-time kinetic and affinity data for both binary (PROTAC-to-protein) and ternary complex formation.[12][15][23] This allows you to quantify the stability of the ternary complex and determine if there is positive or negative cooperativity, which is a strong predictor of cellular efficacy.[11][15]

Step-by-Step Methodology:

  • Immobilization:

    • Covalently immobilize the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[12] This creates a stable surface to capture the interaction.

    • Self-Validation: Ensure a stable baseline after immobilization and blocking (e.g., with ethanolamine) to confirm successful surface preparation.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases to generate sensorgrams.

    • Fit the data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the affinity constant (KD). This establishes the baseline interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with increasing concentrations of the POI.

    • Inject these pre-mixed solutions over the E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex (E3-PROTAC-POI).[23]

    • Causality Check: A significant increase in the binding response (RU) compared to the PROTAC-only injection confirms ternary complex formation.

  • Data Analysis & Cooperativity Calculation:

    • Calculate the affinity of the POI binding to the E3-PROTAC binary complex.

    • Cooperativity (α) is calculated by comparing the affinity of the PROTAC for the POI in the presence and absence of the E3 ligase.

    • An α value > 1 indicates positive cooperativity (the ternary complex is more stable than the individual binary complexes), which is highly desirable.[12]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Expertise & Causality: A PROTAC may form a perfect ternary complex in a biophysical assay but fail in cells due to poor permeability or rapid efflux.[24] The NanoBRET™ Target Engagement assay is a live-cell, proximity-based method that confirms your PROTAC can enter the cell and bind to its target in a physiological context.[25][26][27]

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase enzyme. This can be done via transient transfection or stable integration.

  • Assay Setup:

    • Plate the engineered cells in a white, 96- or 384-well assay plate.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the POI, to all wells.

    • Add serial dilutions of your test PROTAC or a vehicle control.

  • Incubation:

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period (e.g., 2 hours) to allow the compounds to enter the cells and reach binding equilibrium.

  • Signal Detection:

    • Add the NanoGlo® substrate, which is processed by the NanoLuc® enzyme to produce luminescence.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • In the presence of a competing PROTAC, the tracer will be displaced from the POI-NanoLuc® fusion, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the IC50 value, which reflects the target occupancy in live cells.[26]

    • Trustworthiness: Comparing results from intact live cells versus permeabilized cells can distinguish between binding affinity and cell permeability issues.[24]

Protocol 3: Cellular Protein Degradation Assay (Western Blot & HiBiT)

Expertise & Causality: This is the ultimate functional readout. The goal of a PROTAC is to degrade the POI. Quantifying the loss of protein is essential for determining a PROTAC's potency (DC50) and efficacy (Dmax).[28][29]

Method A: Traditional Western Blot

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours).[29]

  • Cell Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample using a BCA or Bradford assay to ensure equal loading.[29]

  • SDS-PAGE and Transfer: Separate protein lysates by size on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[29]

  • Antibody Incubation & Detection:

    • Block the membrane to prevent non-specific binding.

    • Incubate with a primary antibody specific to the POI.

    • Crucially, also probe for a loading control protein (e.g., GAPDH, β-actin) whose levels should not be affected by the treatment.[29]

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[29]

  • Data Analysis: Quantify band intensities using densitometry. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[29]

Method B: High-Throughput HiBiT Assay

Expertise & Causality: Western blotting is low-throughput and semi-quantitative. For screening compound libraries or performing detailed SAR, a faster, more quantitative method is needed. The HiBiT system leverages luciferase complementation to measure protein levels with high sensitivity and a large dynamic range.[28][30]

  • Cell Line Generation: Use CRISPR/Cas9 to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding your POI.[28][29] This creates a more physiologically relevant system than overexpression.

  • Assay Setup: Plate the HiBiT-tagged cells in a 96- or 384-well plate and treat with your PROTAC library.

  • Lysis and Detection: After the desired incubation time, lyse the cells and add the LgBiT protein and furimazine substrate. The LgBiT protein will complement the HiBiT tag on your POI to form a functional NanoLuc® enzyme.

  • Data Analysis: The amount of luminescence produced is directly proportional to the amount of HiBiT-tagged POI remaining in the cells.[30] This allows for the rapid, quantitative determination of DC50 and Dmax values in a plate-based format, ideal for accelerating PROTAC optimization.

Conclusion and Future Outlook

References

  • Title: Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations Source: Taylor & Francis Online URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC (PubMed Central) URL: [Link]

  • Title: PROTAC Linker Design and Optimization Source: CD ComputaBio URL: [Link]

  • Title: The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) Source: PubMed URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link]

  • Title: Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL: [Link]

  • Title: PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy Source: Frontiers in Pharmacology URL: [Link]

  • Title: Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs Source: ACS Publications URL: [Link]

  • Title: PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery Source: MDPI URL: [Link]

  • Title: PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery Source: MDPI URL: [Link]

  • Title: Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation Source: RSC Publishing URL: [Link]

  • Title: An overview of PROTACs: a promising drug discovery paradigm Source: PMC (PubMed Central) URL: [Link]

  • Title: What are PROTACs? Mechanisms, advantages, and challenges Source: Drug Discovery News URL: [Link]

  • Title: Covalent PROTACs: the best of both worlds? Source: PMC (PubMed Central) URL: [Link]

  • Title: Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry Source: Nature Communications URL: [Link]

  • Title: Characterising PROTAC ternary complex formation using SPR Source: o2h discovery URL: [Link]

  • Title: Characterizing PROTAC ternary complex formation using Biacore SPR systems Source: Cytiva URL: [Link]

  • Title: Discovery of E3 Ligase Ligands for Target Protein Degradation Source: MDPI URL: [Link]

  • Title: Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs Source: PMC (PubMed Central) URL: [Link]

  • Title: NanoBRET assays for PROTAC evaluation in the cellular context Source: Selvita URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

  • Title: Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry Source: bioRxiv URL: [Link]

  • Title: Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization Source: bioRxiv URL: [Link]

  • Title: PROTAC Screening Without Classical Western Blot Source: Selvita URL: [Link]

Sources

Methodological & Application

Application Note: trans-4-azido-1-Boc-3-fluoropiperidine in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of trans-4-azido-1-Boc-3-fluoropiperidine (CAS: 1251866-93-9 / Generic Scaffold) as a high-value building block for Proteolysis Targeting Chimeras (PROTACs). Unlike simple alkyl linkers, this scaffold offers a unique convergence of bioorthogonal reactivity (via the azide motif) and medicinal chemistry optimization (via the 3-fluorine substituent). This document provides rationale for its selection—focusing on conformational rigidification and pKa modulation—and offers validated protocols for its incorporation into "Click-ready" PROTAC libraries.

Part 1: Technical Profile & Rationale

The Molecule at a Glance
  • Compound: trans-4-azido-1-Boc-3-fluoropiperidine

  • Functional Roles:

    • Azide (-N3): "Click" chemistry handle for rapid library assembly (CuAAC/SPAAC).

    • Fluorine (-F): Stereoelectronic control element; modulates basicity and metabolic stability.[1]

    • Piperidine Ring: Rigid linker scaffold, reducing entropic penalty upon binding compared to flexible PEG/alkyl chains.

    • Boc Group: Orthogonal protection for the secondary amine, allowing sequential functionalization.

The "Fluorine Effect" in PROTAC Linkers

The incorporation of the fluorine atom at the C3 position is not merely cosmetic; it serves two critical medicinal chemistry functions often overlooked in linker design:

  • Conformational Locking (The Gauche Effect): In piperidine systems, the C-F bond induces a preference for specific ring conformations due to the fluorine gauche effect and charge-dipole interactions (especially when the amine is protonated). This rigidifies the linker, potentially pre-organizing the PROTAC into a bioactive conformation and reducing the entropic cost of ternary complex formation (Target:PROTAC:E3 Ligase).

    • Insight: 3-Fluoropiperidines often favor conformations where the C-F bond is axial or gauche to the amine lone pair/N-H bond, stabilizing the ring structure [1, 2].

  • Basicity Modulation (pKa Tuning): The electron-withdrawing nature of fluorine (inductive effect, -I) lowers the pKa of the piperidine nitrogen by 1–2 units compared to the non-fluorinated analog.

    • Benefit: This reduces the percentage of ionization at physiological pH, improving membrane permeability (oral bioavailability) and reducing hERG channel inhibition risks often associated with basic amines [3].

Part 2: Experimental Workflows

Workflow Logic: The "Click-and-Release" Strategy

The most efficient use of this building block utilizes the azide for convergent assembly and the amine for ligand attachment.

PROTAC_Assembly Start Building Block (Azide + Boc) Step1 CuAAC Click Reaction (Attach Linker/Ligand A) Start->Step1 Alkyne-Ligand Cu(I) Catalyst Step2 Boc Deprotection (Expose Amine) Step1->Step2 TFA or HCl Step3 Amide Coupling / SNAr (Attach Ligand B) Step2->Step3 Acid/Ester-Ligand Final Final PROTAC Step3->Final

Figure 1: Modular assembly workflow using trans-4-azido-1-Boc-3-fluoropiperidine as a central connector.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the building block to an alkyne-functionalized E3 ligase ligand (e.g., Thalidomide-alkyne) or Target ligand.

Reagents:

  • Azide: trans-4-azido-1-Boc-3-fluoropiperidine (1.0 equiv)

  • Alkyne: Functionalized Ligand (1.0 equiv)

  • Catalyst: CuSO₄[2]·5H₂O (0.1 equiv)

  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Ligand (Optional but recommended): THPTA or TBTA (0.1 equiv) to protect Cu(I) from oxidation.

  • Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O (for solubility).

Step-by-Step:

  • Preparation: Dissolve the Azide and Alkyne in the chosen solvent (0.1 M concentration) in a sealable vial.

  • Catalyst Mix: In a separate tube, mix CuSO₄ and THPTA in water. Add Sodium Ascorbate last (solution turns from blue to colorless/yellowish).

  • Initiation: Add the catalyst mixture to the reaction vial. Flush the headspace with N₂ or Ar.

  • Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (disappearance of azide/alkyne, appearance of triazole mass).

  • Workup:

    • Small Scale: Dilute with water, extract with EtOAc.

    • Purification: If copper persists, wash with aqueous EDTA or NH₄Cl. Purify via flash chromatography (DCM/MeOH gradient).

Critical Checkpoint: Ensure the Boc group remains intact. CuAAC conditions are mild and orthogonal to Boc.

Protocol B: Boc-Deprotection & Functionalization

Objective: Remove the Boc group to release the secondary amine for the second ligand attachment.

Reagents:

  • Substrate: Triazole-linked intermediate from Protocol A.

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (if using TFA).

Step-by-Step:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acidification: Add TFA (10–20% v/v).

    • Note: The fluorine atom reduces the basicity of the amine, but it does not hinder deprotection.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (mass shift: -100 Da).

  • Workup (Crucial):

    • Remove volatiles under reduced pressure (azeotrope with toluene or DCM to remove excess TFA).

    • Neutralization: The product will be a TFA salt. For the next coupling step, ensure you add sufficient organic base (DIPEA/TEA) to neutralize the salt, or perform a free-base workup (sat. NaHCO₃ wash) if the product is stable.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Click Reaction Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate to 1.0 equiv. Degas solvents thoroughly. Use THPTA ligand.
Boc Loss during Click Acidic impurities in Alkyne or excessive heat.Check pH of reaction mixture. Keep T < 40°C.
Low Yield in Amide Coupling Fluorine-induced nucleophilicity reduction.The 3-F group lowers the nucleophilicity of the 4-amine (or 1-amine depending on numbering). Use stronger coupling agents (HATU) and ensure pH > 8 during coupling.
Regioisomerism Trans vs Cis confusion.Verify starting material stereochemistry by NMR. Trans usually shows distinct J-coupling values compared to cis due to H-F coupling relationships.

Part 4: References

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

  • Lankin, D. C., & Snyder, J. P. (2013). The Fluorine Gauche Effect in Piperidines.[1][3] Journal of Organic Chemistry.[4][5][6][7][8] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[8] Link

  • BenchChem. (2025).[2] The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis.Link

  • MedChemExpress. (2025). PROTAC Synthesis & Click Chemistry Reagents.Link

Sources

Application Note: Bioconjugation Strategies Using Azido-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azide group (


) has emerged as the premier "chemical reporter" in modern drug discovery and proteomics. Its small size, abiotic nature, and stability in physiological environments make it the ideal handle for bioorthogonal chemistry. This guide provides a technical deep-dive into the two dominant modalities for reacting azides—CuAAC  (Click Chemistry) and SPAAC  (Copper-Free Click)—detailing the mechanistic causality behind reagent selection, optimized protocols for distinct biological contexts, and troubleshooting frameworks for high-sensitivity applications.

Part 1: Strategic Selection of Chemistries

The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is not merely a matter of preference but of biological context.

Mechanistic Comparison
  • CuAAC: Utilizes a terminal alkyne and an azide.[1][2][3][4] The reaction is kinetically silent at room temperature unless catalyzed by Cu(I).[5]

    • Advantage:[2][5][6][7] The terminal alkyne is tiny, minimizing steric perturbation of the target biomolecule. Reaction rates are extremely fast (

      
      ).
      
    • Limitation: Cu(I) generates Reactive Oxygen Species (ROS), which can degrade proteins and kill live cells.

  • SPAAC: Utilizes a bulky cyclooctyne (e.g., DBCO, BCN) with significant ring strain (

    
    ). The release of this strain drives the reaction with the azide without a catalyst.[8]
    
    • Advantage:[2][5][6][7] Fully biocompatible; no toxic metals required.[3] Ideal for live-cell imaging and in vivo applications.[3][6]

    • Limitation: Slower kinetics (

      
      ) and the hydrophobic nature of cyclooctynes can cause non-specific binding to membranes.
      
Quantitative Decision Matrix
ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Kinetics (

)
Fast (

)
Moderate (

)
Catalyst Requirement Cu(I) (Toxic to live cells)None (Ring Strain driven)
Label Size Small (Terminal Alkyne)Large/Bulky (Cyclooctyne)
Primary Application Fixed cells, Lysates, DNA/RNALive cells, In vivo, ADCs
Background Signal Low (High specificity)Moderate (Hydrophobic interactions)
Reaction Mechanism Visualization

Azide_Mechanisms cluster_CuAAC CuAAC (In Vitro/Lysate) cluster_SPAAC SPAAC (Live Cell/In Vivo) Azide Azide-Labeled Biomolecule (-N3) Cu_Cat Cu(I) Catalyst + THPTA Ligand Azide->Cu_Cat DBCO Strained Cyclooctyne (e.g., DBCO) Triazole_SP Fused Triazole Product Azide->Triazole_SP Ring Strain Release (No Catalyst) Alkyne Terminal Alkyne Probe Alkyne->Cu_Cat Triazole_Cu 1,4-Disubstituted Triazole Product Cu_Cat->Triazole_Cu Fast Kinetics (High Specificity) DBCO->Triazole_SP

Figure 1: Mechanistic divergence of Azide-Alkyne cycloadditions. CuAAC relies on metal catalysis for speed, while SPAAC relies on ring strain for biocompatibility.

Part 2: Metabolic Engineering Workflow

Before conjugation, the azide handle must be introduced. For glycan analysis, this is achieved via metabolic oligosaccharide engineering (MOE).

  • Precursor Feed: Cells are treated with an azido-sugar (e.g.,

    
    ).[9][10]
    
  • Intracellular Processing: Deacetylases remove protecting groups; the sugar is phosphorylated and activated to a nucleotide sugar (e.g., CMP-SiaNAz).

  • Surface Display: Glycosyltransferases incorporate the azido-sugar into cell surface glycans.

Metabolic_Labeling cluster_Cell Live Cell Environment Input Ac4ManNAz (Azido-Sugar) Process Metabolic Processing Input->Process Passive Diffusion Display Surface Display (Sialic Acid-N3) Process->Display Golgi Trafficking Labeling Click Reaction (Add Probe) Display->Labeling SPAAC (DBCO) Analysis Fluorescence Microscopy/FACS Labeling->Analysis

Figure 2: Workflow for metabolic incorporation of azides into cell surface glycans followed by detection.

Part 3: Validated Experimental Protocols

Protocol A: CuAAC for Protein Lysates (High Sensitivity)

Rationale: In lysates, copper toxicity is irrelevant. We prioritize reaction speed and yield. Critical Component: THPTA Ligand . Copper can oxidize proteins and quench fluorescence. THPTA chelates Cu(I), maintaining its catalytic state while blocking the generation of damaging ROS.

Materials:

  • Protein Lysate (

    
     in PBS, free of EDTA/EGTA).
    
  • Alkyne-Fluorophore (

    
     in DMSO).
    
  • 
     (
    
    
    
    in water).[2][11]
  • THPTA Ligand (

    
     in water).[2][11]
    
  • Sodium Ascorbate (

    
     in water, Freshly Prepared ).[2][11]
    

Step-by-Step:

  • Preparation: Adjust lysate to

    
     in 
    
    
    
    volume.
  • Probe Addition: Add Alkyne-Fluorophore to a final concentration of

    
    . Vortex.
    
  • Catalyst Complexing (Crucial Step): In a separate tube, premix

    
     and THPTA.
    
    • Ratio:

      
       (Cu:Ligand).[2][12]
      
    • Mix

      
      
      
      
      
      (
      
      
      ) +
      
      
      THPTA (
      
      
      ). Incubate 1 min.
  • Reaction Initiation: Add the Cu-THPTA complex to the lysate. Vortex.

  • Reduction: Immediately add Sodium Ascorbate (Final conc:

    
    ).
    
    • Note: Ascorbate reduces Cu(II) to the active Cu(I) species.

  • Incubation: Incubate for 30-60 minutes at Room Temperature (RT), protected from light.

  • Termination: Precipitate proteins (methanol/chloroform) or desalt to remove excess probe before SDS-PAGE.

Protocol B: SPAAC for Live Cell Imaging

Rationale: Copper is cytotoxic. We use DBCO-functionalized probes which react spontaneously with azides. Critical Component: Wash Steps . DBCO is hydrophobic and "sticky." Extensive washing is required to remove background.

Materials:

  • Adherent cells grown on coverslips.[12]

  • 
     (Azido-sugar).[9]
    
  • DBCO-Fluorophore (e.g., DBCO-Cy5).[13]

  • Fixative (4% Paraformaldehyde).[14]

Step-by-Step:

  • Metabolic Labeling: Incubate cells with

    
    
    
    
    
    for 24-48 hours.
    • Control: Maintain a "Vehicle Only" (DMSO) well to assess background.

  • Washing: Wash cells

    
     with warm media/HBSS to remove excess sugar.
    
  • Labeling: Prepare staining solution:

    
     DBCO-Fluorophore in media (serum-free preferred to reduce protein binding).
    
  • Incubation: Add staining solution to cells. Incubate for 30-60 minutes at

    
    .
    
    • Optimization: For surface-only labeling, incubate at

      
       to inhibit endocytosis.
      
  • Washing (Critical): Wash

    
     with PBS containing 1% BSA (5 mins per wash). The BSA acts as a scavenger for unbound hydrophobic probe.
    
  • Fixation: Fix with 4% PFA for 15 mins at RT.

  • Imaging: Mount and image immediately.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Precipitation in CuAAC Cu(I) oxidation or protein denaturationIncrease THPTA:Cu ratio to 10:1. Ensure Ascorbate is fresh (clear, not yellow).
High Background (SPAAC) Hydrophobic sticking of DBCOReduce probe concentration (

). Increase wash stringency (add 0.1% Tween-20 if cells are fixed).
No Signal (Metabolic) Low incorporation rateIncrease

incubation time (up to 72h). Ensure cells are actively dividing (metabolism required).
Cell Toxicity (CuAAC) Copper poisoningSwitch to SPAAC. If CuAAC is mandatory, use "Chelating Azides" (e.g., Picolyl-Azide) which require significantly less Copper (

).

References

  • Nobel Prize in Chemistry 2022. "Click Chemistry and Bioorthogonal Chemistry."[4] The Nobel Foundation. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link

Sources

Technical Guide: Acidic Cleavage of the tert-Butyloxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis and solid-phase peptide synthesis (SPPS).[1][2] Its orthogonality to base-labile groups (like Fmoc) and reduction-labile groups (like Cbz) makes it indispensable for multi-step synthetic strategies. However, the deprotection step—while seemingly simple—is an acid-catalyzed elimination that generates highly reactive electrophilic byproducts.

Failure to manage the mechanistic intermediates of Boc cleavage results in irreversible alkylation of sensitive functional groups (tryptophan, methionine, tyrosine) and reduced yield. This guide moves beyond the standard "add TFA" instruction, providing a mechanistically grounded approach to optimizing cleavage conditions, selecting scavenger cocktails, and ensuring product integrity.

Mechanistic Deep Dive

The cleavage of the Boc group is an acid-catalyzed E1-type elimination followed by decarboxylation. Understanding this pathway is critical because the rate-limiting step and the nature of the byproducts dictate the choice of reagents.

The Reaction Pathway[3]
  • Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (TFA or HCl), increasing the leaving group ability of the tert-butyl moiety.

  • Fragmentation (Rate Limiting): The protonated intermediate collapses to form a carbamic acid and a tert-butyl cation (

    
    ). This fragmentation is driven by the stability of the tertiary carbocation.[1]
    
  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide (CO₂).[1]

  • Fate of the Cation: The

    
     is a potent electrophile. In an ideal scenario, it loses a proton to form isobutylene  (gas).[1] In a problematic scenario, it alkylates nucleophilic residues on the substrate.[3]
    
Visualization: Reaction Mechanism

BocMechanism BocAmine Boc-Amine (R-NH-Boc) Protonated Protonated Intermediate BocAmine->Protonated + H+ (TFA/HCl) Transition Fragmentation (Rate Limiting) Protonated->Transition Carbamic Carbamic Acid (R-NH-COOH) Transition->Carbamic Cation tert-Butyl Cation (t-Bu+) Transition->Cation Amine Free Amine Salt (R-NH3+) Carbamic->Amine - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ (Elimination) Alkylation Side Product: Alkylated Substrate Cation->Alkylation + Nucleophile (Trp/Met)

Figure 1: The acid-catalyzed cleavage mechanism of the Boc group.[1] Note the bifurcation at the tert-butyl cation stage: elimination (desired) vs. alkylation (undesired).

Critical Parameters: The "Scavenger" Chemistry

The primary cause of failure in Boc deprotection is not incomplete cleavage, but the re-attachment of the


 cation to the substrate. This is particularly devastating in peptides containing electron-rich side chains.
Scavenger Selection Matrix

Rule of Thumb: If your molecule contains Trp, Met, Cys, or Tyr , you must use scavengers.

ScavengerRoleTarget SpeciesRecommended Concentration
Water Nucleophile

2.5% - 5.0% v/v
Triisopropylsilane (TIPS) Hydride Donor

, Trityl cations
1.0% - 2.5% v/v
Thioanisole Soft Nucleophile

, Met protection
2.5% - 5.0% v/v
1,2-Ethanedithiol (EDT) Reducing Agent

, Prevents Cys oxidation
2.5% v/v (Stench warning)
Phenol Nucleophile

, Protects Tyr/Trp
2.5% - 5.0% w/v

Note: For simple organic molecules lacking these sensitive groups, scavengers are unnecessary; the solvent or counter-ion is sufficient.

Experimental Protocols

Method A: Standard Solution Phase (TFA/DCM)

Best for: Robust organic molecules and simple amines.

  • Preparation: Dissolve the Boc-protected substrate (1 mmol) in Dichloromethane (DCM) (2 mL).

    • Why DCM? It is non-nucleophilic and solubilizes most organic substrates.

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (2 mL) dropwise.

    • Ratio: Standard is 1:1 (v/v) TFA:DCM.[4] For acid-sensitive substrates, reduce to 1:4.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: Monitor CO₂ evolution (bubbling).[5] TLC will show the disappearance of the non-polar starting material and the appearance of a baseline spot (amine salt).

  • Workup:

    • Evaporate volatiles under reduced pressure (Rotavap).

    • Co-evaporation: Redissolve the residue in DCM or Toluene and evaporate again (repeat 2-3 times) to remove trace TFA.

    • Result: The product is isolated as the trifluoroacetate salt.

Method B: Scavenger-Assisted Cleavage (The "Cocktail" Method)

Best for: Peptides (Trp/Met/Cys containing) or electron-rich heterocycles.

  • Cocktail Preparation: Prepare "Cleavage Cocktail B" (Freshly made):

    • 90% TFA

    • 5% Water[6]

    • 2.5% TIPS (Triisopropylsilane)[7]

    • 2.5% Thioanisole (if Met/Trp present)

  • Reaction: Add the cocktail (10 mL per gram of substrate/resin) to the substrate.

  • Incubation: Stir at RT for 2–3 hours.

    • Note: Reaction time may need extension for sterically hindered amines, but prolonged exposure increases alkylation risk.

  • Workup (Precipitation):

    • Concentrate the solution to ~20% volume under Nitrogen flow.

    • Pour the residue into cold Diethyl Ether or MTBE (0°C). The peptide/amine salt will precipitate; organic scavengers remain in the ether layer.

    • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.[6][8]

Method C: HCl/Dioxane (Salt Exchange)

Best for: Generating Hydrochloride salts directly (pharmaceutical preference).

  • Reagent: Use commercially available 4.0 M HCl in 1,4-Dioxane.

  • Reaction: Dissolve substrate in minimal Dioxane (or DCM). Add 5–10 equivalents of 4M HCl/Dioxane.

  • Observation: The product often precipitates out of solution as the HCl salt during the reaction.

  • Workup: Filter the white solid and wash with dry ether. This avoids the hygroscopic nature of TFA salts.

Troubleshooting & Optimization Logic

ProblemProbable CauseCorrective Action
Incomplete Cleavage Steric hindrance or insufficient acid strength.Increase time; Switch to neat TFA; Ensure anhydrous conditions (water can slow kinetics if not acting as scavenger).
Trp/Tyr Alkylation (+56 Da)

attack on indole/phenol ring.
CRITICAL: Use Method B. Add Dithioerythritol (DTE) or Indole as specific scavengers.
Methionine Oxidation (+16 Da) Air oxidation during cleavage.Add Thioanisole or DMS; Perform reaction under Nitrogen atmosphere.
TFA Adducts Stable TFA-amine complexes.Perform salt exchange (dissolve in MeOH, add HCl, evaporate) or use basic resin workup.
Protocol Selection Workflow

ProtocolSelector Start Start: Boc-Substrate CheckResidues Contains Trp, Met, Cys, Tyr? Start->CheckResidues Simple Simple Organic Molecule CheckResidues->Simple No Sensitive Sensitive Substrate (Peptide/Heterocycle) CheckResidues->Sensitive Yes DesiredSalt Desired Salt Form? Simple->DesiredSalt MethodA Method A: TFA/DCM (TFA Salt) DesiredSalt->MethodA TFA Acceptable MethodC Method C: HCl/Dioxane (HCl Salt) DesiredSalt->MethodC HCl Required MethodB Method B: Scavenger Cocktail (TFA/TIPS/H2O) Sensitive->MethodB Workup Precipitation in Ether MethodB->Workup

Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on substrate complexity and desired salt form.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][] Chemical Reviews, 109(6), 2455–2504.

  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-t-butoxycarbonyl group in solid phase peptide synthesis." International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Sigma-Aldrich (Merck). "Boc Solid Phase Peptide Synthesis (SPPS) - Technical Bulletin."

  • CEM Corporation. "Peptide Synthesis: Cleavage Cocktails."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Azido-1-Boc-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Safety Protocol for Fluorinated Azido-Piperidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (3R,4R)-4-azido-1-Boc-3-fluoropiperidine (or its enantiomer) is a critical intermediate step in generating 3-fluoro-4-aminopiperidine scaffolds, which are pharmacophores in varying kinase inhibitors and GPCR antagonists.

Users frequently report yields <40% due to two competing factors:

  • The

    
    -Fluorine Effect:  The electron-withdrawing nature of fluorine at C3 destabilizes the transition state for nucleophilic attack at C4, retarding the 
    
    
    
    rate.
  • Elimination Competition: The basicity of the azide ion, combined with the acidity of protons adjacent to the fluorine, favors E2 elimination, leading to the formation of the enecarbamate byproduct.

This guide provides a self-validating protocol to suppress elimination and maximize nucleophilic substitution.

Part 1: The Reaction System & Mechanism

To achieve the trans-stereochemistry, the reaction must proceed via an


 inversion of a cis-leaving group.

The Workflow:

  • Precursor: cis-1-Boc-3-fluoro-4-hydroxypiperidine.

  • Activation: Mesylation (or Tosylation) to create a good leaving group.

  • Substitution: Displacement with Sodium Azide (

    
    ).
    
Visualizing the Pathway

G cluster_pathways Competing Pathways Start cis-1-Boc-3-fluoro-4-hydroxypiperidine Act Activation (MsCl, Et3N, DCM) Start->Act Inter Intermediate: cis-Mesylate Act->Inter Quant. Yield Prod Target Product: trans-4-Azido-1-Boc-3-fluoropiperidine (SN2 Inversion) Inter->Prod NaN3, DMSO Low Temp (<70°C) Byprod Byproduct: Elimination (Alkene) (E2 Mechanism) Inter->Byprod High Temp (>90°C) or Low Solvation

Caption: Figure 1. The synthetic logic flow.[1][2][3] Success depends on favoring the green


 pathway over the red E2 elimination pathway.
Part 2: Optimized Experimental Protocol

This protocol is grounded in the methodology described by Philips et al. (J. Org. Chem. 2019) for high-fidelity stereochemical inversion.

Phase A: Activation (Mesylation)

Note: The mesylate is relatively unstable and should be used immediately after workup.

ParameterSpecificationTechnical Rationale
Solvent DCM (Dichloromethane)High solubility of starting material; easy removal.
Base Triethylamine (

)
Scavenges HCl generated during mesylation.
Reagent Methanesulfonyl chloride (MsCl)1.2 equivalents. Excess ensures complete conversion.
Temp 0°C to RTLow temp prevents premature elimination of the mesylate.
Phase B: Azidation (The Critical Step)

Warning: Do NOT use DCM in this step.[4] Sodium Azide + DCM form di-azidomethane, which is highly explosive.

ParameterSpecificationTechnical Rationale
Solvent DMSO (Dimethyl sulfoxide)Critical: High dielectric constant dissociates

ion pairs, maximizing the "naked" nucleophilicity of

to overcome the

-fluorine deactivation.
Reagent Sodium Azide (

)
2.0 - 3.0 equivalents. High concentration drives kinetics (

).
Temp 50°C - 65°C Strict Limit: Temperatures >80°C drastically increase E2 elimination rates. Keep it "warm," not hot.
Time 12 - 24 HoursThe reaction is slow due to electronic repulsion. Patience yields higher purity than heat.
Part 3: Troubleshooting & FAQs
Q1: I am observing a major byproduct with M-43 mass difference. What is it?

Diagnosis: This is the elimination product (enecarbamate). Cause: The reaction temperature was likely too high, or the solvent was not polar enough. Solution:

  • Switch solvent to DMSO or DMF. Avoid THF or Acetonitrile, as they do not solvate the cation well enough, leaving the azide as a tight ion pair that acts more like a base than a nucleophile.

  • Lower the temperature to 50°C and extend the reaction time.

Q2: Can I use Tetrabutylammonium Azide (TBAN3) to speed it up?

Analysis: Yes, but with caution. Insight: TBAN3 is soluble in organic solvents (like Toluene), creating a "naked" azide. While this increases


 rates, it also increases basicity, potentially leading to more elimination.
Recommendation:  Stick to 

in DMSO for the most robust balance of yield vs. purity. If you must use TBAN3, use a lower temperature (40°C).
Q3: The reaction is stuck at 60% conversion after 24 hours.

Diagnosis: "Stalling" is common due to the accumulation of mesylate salts or decomposition. Solution:

  • Do not add more heat.

  • Add a fresh charge of

    
     (0.5 eq).
    
  • Ensure your DMSO is dry; water solvates the azide too strongly, reducing nucleophilicity.

Q4: Safety Check - Can I work up with DCM?

CRITICAL WARNING: NO. You have unreacted azide in the mixture. Acidifying the mixture or contacting it with DCM can generate hydrazoic acid (


) or di-azidomethane.
Safe Workup: 
  • Dilute the reaction mixture with Ethyl Acetate or Ether .

  • Wash copiously with water (to remove DMSO and excess

    
    ).
    
  • Wash with saturated

    
    .
    
  • Dispose of aqueous waste in a designated "Azide Waste" container (pH > 10).

Part 4: Safety & Hazard Mitigation

Working with organic azides requires strict adherence to safety protocols.[4][5][6]

Safety Warning CRITICAL HAZARD: Explosive Azides Rule1 NO Halogenated Solvents (DCM/CHCl3) with Azide Salts Warning->Rule1 Rule2 No Metal Spatulas (Reacts with Cu/Pb to form heavy metal azides) Warning->Rule2 Rule3 Waste Disposal Quench with Nitrous Acid or keep pH > 10 Warning->Rule3

Caption: Figure 2. Non-negotiable safety rules for azide chemistry.

References
  • Philips, E., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.[3] Journal of Organic Chemistry, 84(12), 8006–8018.

    • Context: This is the authoritative method for the synthesis of trans-3-fluoro-4-aminopiperidine precursors via nucleophilic substitution, detailing the suppression of elimin
  • Keicher, T., & Löbbecke, S. (2018). Organic Azides: Syntheses and Energetic Properties. In Organic Azides: Syntheses and Applications.

    • Context: Provides fundamental safety data regarding the incompatibility of azide salts with halogen
  • Surmont, R., et al. (2010).[7] Synthesis of 4-substituted 3,3-difluoropiperidines.[7][8] Journal of Organic Chemistry, 75(3), 929-932.[7]

    • Context: Discusses the reactivity challenges of nucleophilic substitution on fluorin

Sources

Technical Support Center: Troubleshooting Sterically Hindered CuAAC Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Low yields in sterically hindered Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Assigned Specialist: Senior Application Scientist

Diagnostic Framework: Why "Click" Becomes "Clunk"

Standard CuAAC reactions are robust because the formation of the copper(I)-acetylide is fast and the subsequent cyclization is thermodynamically favorable. However, when you introduce steric bulk (e.g., tertiary azides, ortho-substituted aryl alkynes), the reaction often stalls.

The Mechanistic Bottleneck: Recent kinetic studies confirm that the active catalytic species is likely dinuclear (containing two copper atoms).[1] Steric hindrance does not typically prevent the initial formation of the Cu-acetylide (Step A). Instead, it creates Pauli repulsion that blocks the coordination of the azide to the second copper center (Step B) or destabilizes the formation of the metallacycle intermediate (Step C).

Mechanistic Failure Point Diagram

CuAAC_Steric_Failure cluster_0 Critical Failure Zone Start Reagents (Azide + Alkyne) Cu_Acetylide Cu(I)-Acetylide Formation Start->Cu_Acetylide Fast Azide_Coord Azide Coordination Cu_Acetylide->Azide_Coord STERIC BLOCK (Pauli Repulsion) Metallacycle Metallacycle Formation Azide_Coord->Metallacycle High Transition State Energy Product 1,2,3-Triazole Product Metallacycle->Product Fast

Caption: The catalytic cycle stalls at azide coordination (Step B) or metallacycle formation (Step C) due to steric clash between bulky substituents and the ligand sphere.

Ligand Selection: The Critical Variable

For hindered substrates, ligand acceleration is not optional. Standard ligands like TBTA often fail because they do not sufficiently stabilize the Cu(I) at the elevated temperatures required to overcome the steric activation barrier, nor do they facilitate the formation of the necessary dinuclear active species effectively.

Ligand Performance Matrix
LigandClassSteric ToleranceRec.[2][3] TempApplication Context
TBTA TriazoleLowRT - 40°CDo not use for hindered substrates. Kinetics are too slow.
THPTA TriazoleModerateRT - 60°CGood for aqueous solubility, but often insufficient for tertiary azides.
BTTES TriazoleHigh 40°C - 80°CGold Standard for Bio/Aqueous. Accelerates reaction via dinuclear mechanism.
Cu(I)-NHC CarbeneVery High 60°C - 110°CGold Standard for Synthetic/Organic. (e.g., [(SIMes)CuCl]).
Phenanthroline PhenModerateRT - 50°CUse bathophenanthroline sulfonated derivatives if BTTES fails in water.

Experimental Protocols

Choose the protocol that matches your solvent system. Protocol B is recommended for the most difficult, highly hindered substrates.

Protocol A: Aqueous/Biological Systems (The "Accelerated" Method)

Best for: Hindered bioconjugation or water-soluble bulky substrates.

  • Reagents:

    • Cu Source: CuSO₄[4]·5H₂O (Stock: 20 mM in water).

    • Ligand: BTTES (Stock: 50 mM in water). Note: BTTES is superior to TBTA/THPTA for hindered kinetics.

    • Reductant: Sodium Ascorbate (freshly prepared 100 mM stock).

  • Workflow:

    • Premix CuSO₄ and BTTES in a 1:5 ratio (Cu:Ligand) in a small tube. Let stand for 2 mins.

    • Add Alkyne (1.0 equiv) and Azide (1.2 - 2.0 equiv) to the reaction vessel (buffer/DMSO mix).

    • Add the Cu-Ligand complex (Final conc: 0.5 - 1.0 mM Cu).

    • Add Sodium Ascorbate (Final conc: 5.0 mM).

    • CRITICAL: Heat to 40–60°C . Room temperature is insufficient for hindered interfaces.

    • Seal under Argon/Nitrogen.[5]

Protocol B: Organic/Synthetic Systems (The "High-Energy" Method)

Best for: Tertiary azides, ortho-substituted aromatics, and hydrophobic scaffolds.

  • Reagents:

    • Cu Source: [Cu(CH₃CN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate). Avoids the need for reduction.

    • Ligand: TBTA (if mild) or SIMes-CuCl (if severe).

    • Base: 2,6-Lutidine or DIPEA (stabilizes the Cu-acetylide).

    • Solvent: DCE (Dichloroethane) or Toluene.

  • Workflow:

    • Dissolve Alkyne (1.0 equiv) and Azide (1.5 equiv) in degassed solvent.

    • Add Base (2.0 equiv).

    • Add Cu(I) source (10-20 mol%).

    • CRITICAL: Heat to 80–100°C or use Microwave Irradiation (100°C for 30 mins).

    • Note: If using [Cu(CH₃CN)₄]PF₆, exclude oxygen strictly (glovebox or Schlenk line).

Troubleshooting Logic Flow

Use this decision tree to diagnose persistent failures.

Troubleshooting_Flow Start Low Yield / No Reaction Check_Color Check Reaction Color Start->Check_Color Green_Yellow Green or Yellow? Check_Color->Green_Yellow Yes Clear_Brown Clear or Light Brown? Check_Color->Clear_Brown No Oxidation Diagnosis: Oxidation Cu(I) -> Cu(II) Green_Yellow->Oxidation Check_Ligand Check Ligand/Temp Clear_Brown->Check_Ligand Fix_Oxidation Action: Degas solvents, increase Ascorbate, use inert atmosphere. Oxidation->Fix_Oxidation Is_TBTA Using TBTA/No Ligand? Check_Ligand->Is_TBTA Yes Is_BTTES Using BTTES/High Temp? Check_Ligand->Is_BTTES Yes Switch_Ligand Action: Switch to BTTES or NHC-Cu complex. Is_TBTA->Switch_Ligand Increase_Energy Action: Microwave (100°C) or switch to Protocol B. Is_BTTES->Increase_Energy

Caption: Step-by-step logic for isolating chemical vs. kinetic failure modes.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned green immediately. What happened? A: Green indicates the formation of Cu(II) species. Your system has been compromised by oxygen, or your reducing agent (ascorbate) is depleted.[5] For hindered substrates, the reaction is slower, giving oxygen more time to poison the catalyst. Solution: Degas all buffers/solvents by sparging with argon for 15 minutes before adding copper. Increase ascorbate to 10 equivalents.

Q: Can I use "Click" reagents in excess to force the reaction? A: Adding excess azide (2.0–5.0 equiv) helps drive the equilibrium, but excess copper without a ligand often leads to precipitation and side reactions. The most effective "force" is Temperature , not stoichiometry. Hindered CuAAC has a high activation energy; heating to 60°C+ is often the only way to proceed.

Q: Why do you recommend BTTES over TBTA? A: TBTA is poorly soluble in water and has slower kinetics. BTTES (Bis(tert-butyltriazolyl)ethyl sulfide) creates a specific geometry around the Cu(I) center that protects it from oxidation while allowing for faster protonolysis of the Cu-triazolyl intermediate, which is crucial when bulky groups retard the cycle [1].

Q: I cannot use heat because my protein is unstable. What now? A: If you are stuck at 4°C or RT, you must maximize the local concentration of the catalyst. Use BTTAA (a third-generation ligand) which is superior for low-concentration/low-temperature bioconjugation. Alternatively, increase the catalyst loading to 1-2 mM, but ensure you perform extensive downstream chelation (EDTA wash) to remove the copper.

References
  • Ligand Effects on CuAAC Kinetics: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Link

  • Mechanism of Steric Hindrance: Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link

  • NHC Complexes for Hindered Substrates: Diez-Gonzalez, S., et al. (2009). "Copper(I)–NHC Complexes as Catalysts for the Click Reaction." European Journal of Organic Chemistry. Link

  • Microwave Acceleration: Moorhouse, A. D., & Moses, J. E. (2008). "Microwave enhancement of click chemistry." Chemical Society Reviews. Link

Sources

Technical Support Center: Optimizing Catalyst and Ligand Choice for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimization strategies for this powerful "click chemistry" reaction.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the CuAAC reaction.

Q1: My reaction yield is low or inconsistent. What are the most likely causes?

A1: Low and inconsistent yields in CuAAC reactions can often be traced back to several key factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation.[1]

  • Reagent Quality: The purity of your azide and alkyne starting materials is critical.[1][3] Impurities can interfere with the reaction. Additionally, the reducing agent, typically sodium ascorbate, can degrade over time and should always be prepared as a fresh solution.[3]

  • Ligand Issues: The choice and concentration of the stabilizing ligand are crucial. An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to poor catalyst stability and reduced reaction rates.[3]

  • Reaction Conditions: Parameters such as solvent, pH, temperature, and reaction time can significantly influence the outcome.[1] Some solvents, like acetonitrile, can coordinate to the copper catalyst and inhibit the reaction.[1][4]

Q2: What is the primary role of the ligand in the CuAAC reaction, and how do I choose the right one?

A2: Ligands are essential for a successful CuAAC reaction for several reasons:

  • Stabilization of Cu(I): Ligands protect the catalytically active Cu(I) from oxidation and disproportionation.[2][5][6]

  • Acceleration of the Reaction: By modulating the electronic properties of the copper center, ligands can significantly increase the reaction rate.[5][7]

  • Enhancing Solubility: Certain ligands can improve the solubility of the copper catalyst in various solvent systems, including aqueous media.[1]

  • Reducing Cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its toxicity to cells.[6][8]

Choosing the right ligand depends on your specific application. For reactions in aqueous or biological media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[3][6][9] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[6][10]

Q3: I am observing side products in my reaction. What are they, and how can I prevent them?

A3: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of a diyne byproduct.[11] This is promoted by the presence of oxygen and Cu(II) ions.[11] To minimize this, it is crucial to maintain anaerobic conditions by thoroughly degassing all solutions and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] Using a sufficient excess of a reducing agent like sodium ascorbate also helps to keep the copper in the active Cu(I) state.[11]

In the context of bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to the degradation of sensitive biomolecules, such as the oxidation of certain amino acid residues.[11] The use of stabilizing ligands can help to mitigate the generation of ROS.[11]

Q4: Should I use a Cu(I) or Cu(II) salt as my catalyst source?

A4: While Cu(I) is the active catalytic species, it is often more convenient and reliable to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[2][12] This approach generates the active Cu(I) catalyst in situ and helps to maintain a consistent concentration throughout the reaction.[2] Direct use of Cu(I) salts (e.g., CuI, CuBr) is also possible but requires more stringent exclusion of oxygen to prevent rapid oxidation.[6]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during CuAAC reactions.

Troubleshooting Workflow for Low or No Product Yield

If you are experiencing low or no yield, follow this diagnostic workflow:

Troubleshooting_Workflow start Low or No Product Yield catalyst_check Is the Copper Catalyst Active? start->catalyst_check reagent_check Are Reagents Pure & Stoichiometry Correct? catalyst_check->reagent_check Yes solution_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst_check->solution_catalyst No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes solution_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagent_check->solution_reagents No substrate_check Are there Substrate-Specific Issues? conditions_check->substrate_check Yes solution_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions_check->solution_conditions No solution_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate_check->solution_substrate No end_point Successful Reaction substrate_check->end_point Yes solution_catalyst->reagent_check solution_reagents->conditions_check solution_conditions->substrate_check solution_substrate->end_point

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
No reaction or very low conversion Inactive Catalyst: Oxidation of Cu(I) to Cu(II).[1][2]Ensure all solvents and reagent solutions are thoroughly degassed. Run the reaction under an inert atmosphere (N₂ or Ar).[11] Use a freshly prepared solution of sodium ascorbate.[3]
Inhibitory Solvent: Certain solvents can coordinate with the copper catalyst.Avoid using acetonitrile.[1][4] If solubility is an issue, consider using a co-solvent like DMSO or t-BuOH in water.[1]
Incorrect Reagent Addition Order: Premature addition of ascorbate can lead to side reactions.Premix the copper salt and the ligand before adding them to the azide/alkyne mixture. Add the sodium ascorbate solution last to initiate the reaction.[6][13]
Inconsistent yields between batches Reagent Degradation: Azides can be unstable over time. Sodium ascorbate solutions degrade in the presence of oxygen.Use fresh or recently purified reagents. Always prepare sodium ascorbate solutions immediately before use.[3]
Variable Oxygen Contamination: Inconsistent degassing procedures.Standardize your degassing protocol (e.g., sparging with an inert gas for a set amount of time or using freeze-pump-thaw cycles).
Side product formation (e.g., alkyne homocoupling) Presence of Oxygen and Cu(II): Promotes Glaser coupling.[11]Rigorously exclude oxygen from the reaction. Ensure a sufficient amount of reducing agent is present to maintain the copper in the Cu(I) state.[11]
Reaction stalls before completion Insufficient Catalyst or Ligand: Catalyst deactivation or insufficient concentration for challenging substrates.Increase the catalyst and/or ligand loading. For sterically hindered substrates, a higher catalyst concentration may be required.[3]
Substrate Insolubility: Poor solubility of one or both reactants in the chosen solvent system.Add a co-solvent (e.g., DMSO, DMF) to improve solubility.[1][5]
Issues in Bioconjugation Copper Sequestration: Biomolecules with metal-binding motifs (e.g., His-tags) can sequester the copper catalyst.[5]Use an excess of the copper catalyst or add a sacrificial metal ion like Zn(II) to occupy the binding sites.[5]
Thiol Interference: Free thiols in proteins or buffers can bind to and deactivate the copper catalyst.[14]Pre-treat the sample with a thiol-blocking agent. Use an excess of the copper catalyst.[14]
Biomolecule Degradation: Damage from reactive oxygen species (ROS).[11]Use a stabilizing ligand like THPTA to minimize ROS generation.[11] Keep the reaction mixture capped and minimize agitation.[5]

Part 3: Experimental Protocols and Data

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for optimizing your CuAAC reaction.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in a degassed solvent (e.g., water, DMF, or a mixture).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of a suitable ligand (e.g., 50 mM THPTA in water).

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.

  • Reaction Setup (under an inert atmosphere if possible):

    • In a reaction vial, combine the azide and alkyne solutions.

    • In a separate microcentrifuge tube, premix the CuSO₄ solution and the ligand solution. A typical copper-to-ligand ratio is 1:5.[11] Allow this mixture to stand for a few minutes.

    • Add the premixed catalyst-ligand solution to the vial containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5-10 mol%.[11]

  • Reaction and Monitoring:

    • Gently mix the reaction.

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

Catalyst and Ligand Selection Guide
Application Recommended Copper Source Recommended Ligand Typical Cu:Ligand Ratio Solvent System Key Considerations
General Organic Synthesis CuSO₄ + Sodium AscorbateTBTA1:1 to 1:2DMF, THF/water, t-BuOH/waterEnsure adequate solubility of all components.
Bioconjugation (Aqueous) CuSO₄ + Sodium AscorbateTHPTA, BTTAA1:5Aqueous buffers (e.g., PBS, HEPES)THPTA and BTTAA are highly water-soluble and reduce copper toxicity.[6][9] Avoid Tris buffer as it can interfere with the catalyst.[1]
Live Cell Labeling CuSO₄ + Sodium AscorbateTHPTA, BTTAA1:5Cell culture mediaUse low concentrations of copper (e.g., 50-100 µM) to minimize cytotoxicity.[6][13]
Oxygen-Sensitive Substrates CuITBTA, THPTA1:1 to 1:2Degassed organic or aqueous solventsRequires strict anaerobic conditions.
Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_L [Cu(I)]-L Cu_Acetylide [Cu(I)]-C≡C-R' Cu_L->Cu_Acetylide + Alkyne - H⁺ Alkyne R'-C≡CH Cu_Azide_Acetylide Intermediate Complex Cu_Acetylide->Cu_Azide_Acetylide + Azide Azide R-N₃ Metallacycle Cu(III) Metallacycle Cu_Azide_Acetylide->Metallacycle Cu_Triazolide [Cu(I)]-Triazolide Metallacycle->Cu_Triazolide Reductive Elimination Cu_Triazolide->Cu_L + H⁺ Product Triazole Product Cu_Triazolide->Product + H⁺ Proton_Source H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • A rapid screening platform for catalyst discovery in azide-alkyne cycloaddition by ICP-MS/MS. PubMed. Available at: [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. Available at: [Link]

  • Discovery and Characterization of Catalysts for Azide−Alkyne Cycloaddition by Fluorescence Quenching. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. Available at: [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science. Available at: [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]

  • A Recent Concept of Importance: Click Chemistry. Preprints.org. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available at: [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]

  • Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis of trans-4-azido-1-Boc-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectral analysis of trans-4-azido-1-Boc-3-fluoropiperidine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Consequently, unambiguous characterization of its precise structure and stereochemistry is paramount.

This document moves beyond a simple data report. It serves as a practical guide for researchers, explaining the causal relationships between molecular structure and spectral output. We will present a detailed, predicted analysis of the target molecule and compare it with experimentally-derived data from two key alternatives: the non-fluorinated analog, 4-azido-1-Boc-piperidine (Comparator A) , and the structural isomer, tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (Comparator B) . This comparative approach provides a robust framework for understanding the spectral signatures unique to the target compound.

Core Structural Features & Analytical Logic

The analytical challenge lies in confirming not just the presence of all functional groups (azide, Boc-carbamate, fluoride) but also the trans stereochemical relationship between the fluorine at C3 and the azide at C4. Our analytical strategy is therefore designed to interrogate these specific features using a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of fluorinated piperidines. The analysis hinges on the through-bond coupling (J-coupling) between protons and the fluorine-19 nucleus.

Predicted NMR Analysis of trans-4-azido-1-Boc-3-fluoropiperidine

The trans configuration in a piperidine chair conformation implies that the substituents at C3 and C4 are either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diaxial arrangement is often sterically preferred and leads to distinct, large coupling constants.

  • ¹H NMR: The proton at C3 (H3), geminal to the fluorine, is expected to be a doublet of multiplets. The key diagnostic feature is the large vicinal coupling constant to one of the adjacent axial protons, particularly H4. The coupling between the fluorine and the protons on the piperidine ring (J_HF) is critical. A large, diaxial coupling constant (³J_Hax-Fax ~ 25-35 Hz) is a hallmark of an axial fluorine, which in a trans-3,4-disubstituted piperidine, places the C4 substituent also in an axial position.

  • ¹³C NMR: The carbon atoms attached to or near the fluorine will exhibit splitting in the ¹³C spectrum due to C-F coupling. The C3 carbon will show a large one-bond coupling (¹J_CF ~ 170-190 Hz), while the adjacent C2 and C4 carbons will show smaller two-bond couplings (²J_CF ~ 15-25 Hz).

  • ¹⁹F NMR: A single resonance is expected. Its chemical shift is sensitive to the electronic environment and can be influenced by solvent and substitution.[1][2] The multiplicity will be a complex multiplet due to couplings to nearby protons.

The following diagram illustrates the crucial NMR coupling that confirms the trans-diaxial stereochemistry.

Caption: Key J-coupling interactions for NMR analysis.

Comparative NMR Data

The table below summarizes the predicted NMR data for the target compound against the known data for its non-fluorinated and isomeric alternatives. The key differentiator is the presence and magnitude of H-F and C-F couplings.

Parameter trans-4-azido-1-Boc-3-fluoropiperidine (Predicted) Comparator A: 4-azido-1-Boc-piperidine (Predicted/Reference) Comparator B: tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate[3]
¹H: H3 Signal Multiplet, split by F (~4.5-4.8 ppm) with large ²J_HFMultiplet (~2.5-2.8 ppm)Not Applicable
¹H: H4 Signal Multiplet (~3.8-4.1 ppm) with large ³J_HFMultiplet (~3.6-3.8 ppm)Not Applicable
¹³C: C3 Signal Doublet, ¹J_CF ~ 175 Hz (~88-92 ppm)Singlet (~50-55 ppm)Not Applicable
¹³C: C4 Signal Doublet, ²J_CF ~ 20 Hz (~58-62 ppm)Singlet (~60-63 ppm)Doublet, ¹J_CF ~ 175.4 Hz (94.1 ppm)
¹⁹F Signal Multiplet (~ -170 to -190 ppm)Not ApplicableMultiplet (~ -162.4 ppm)
Boc Protons Singlet, 9H (~1.45 ppm)Singlet, 9H (~1.46 ppm)Singlet, 9H (1.46 ppm)
Boc Carbonyl Singlet (~154 ppm)Singlet (~155 ppm)Singlet (154.8 ppm)
Boc Quat. C Singlet (~80 ppm)Singlet (~79 ppm)Singlet (80.1 ppm)

Note: Chemical shifts (ppm) are approximate and can vary with solvent and reference.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is ideal for rapidly confirming the presence of the key azide and carbamate functional groups.

  • Azide (N₃) Stretch: The azide group presents a very strong and sharp antisymmetric stretching vibration in a relatively clear region of the spectrum, typically between 2090-2140 cm⁻¹ .[4][5] This peak is an unmistakable indicator of the azide's successful incorporation.

  • Carbamate (Boc) Carbonyl (C=O) Stretch: The Boc protecting group exhibits a strong carbonyl stretch, typically found around 1680-1700 cm⁻¹ .[6] Its precise location can be influenced by the electronic environment and hydrogen bonding.

Comparative FTIR Data
Functional Group trans-4-azido-1-Boc-3-fluoropiperidine (Predicted) Comparator A: 4-azido-1-Boc-piperidine (Predicted/Reference) Comparator B: tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate[3]
Azide (N₃) Stretch ~2100 cm⁻¹ (Strong, Sharp)~2100 cm⁻¹ (Strong, Sharp)Not reported, but expected ~2100 cm⁻¹
Boc (C=O) Stretch ~1690 cm⁻¹ (Strong)~1692 cm⁻¹ (Strong)~1683 cm⁻¹ (Strong)
C-F Stretch ~1050-1150 cm⁻¹ (Moderate-Strong)Not Applicable~1100-1200 cm⁻¹ (Moderate-Strong)
C-H (Aliphatic) Stretch ~2850-2980 cm⁻¹~2850-2980 cm⁻¹~2850-2980 cm⁻¹

The primary difference is the presence of the C-F stretch in the fluorinated compounds, though this can sometimes be obscured in the complex fingerprint region. The azide and carbonyl stretches are the most diagnostic peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and observe characteristic fragmentation patterns that corroborate the structure.

  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ for C₁₀H₁₈FN₃O₂ is m/z 232.14. High-resolution mass spectrometry (HRMS) should confirm this exact mass to within a few parts per million (ppm).

  • Fragmentation: Boc-protected amines are known to fragment readily. Key expected losses include:

    • Loss of isobutylene: [M+H - 56]⁺ leading to a fragment at m/z 176.08.

    • Loss of the entire Boc group: [M+H - 100]⁺ leading to a fragment at m/z 132.08.

    • Loss of N₂ from the azide: [M+H - 28]⁺ leading to a fragment at m/z 204.15.

Comparative MS Data
Ion / Fragment trans-4-azido-1-Boc-3-fluoropiperidine (Predicted) Comparator A: 4-azido-1-Boc-piperidine (Predicted) Comparator B: tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (Predicted)
Formula C₁₀H₁₈FN₃O₂C₁₀H₁₈N₄O₂C₁₁H₂₀FN₃O₂
[M+H]⁺ (m/z) 232.14227.15258.16
[M+H - 56]⁺ (m/z) 176.08171.09202.10
[M+H - 100]⁺ (m/z) 132.08127.09158.10

The mass-to-charge ratios provide clear differentiation between the target molecule and its non-fluorinated or isomeric alternatives.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

A. NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a common fluorine reference standard like CFCl₃ (0 ppm).

  • 2D NMR (COSY & HSQC): If structural ambiguity remains, acquire a ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

B. FTIR Data Acquisition
  • Sample Preparation: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be cast on a salt plate (NaCl or KBr).

  • Instrument Setup: Use a modern FTIR spectrometer.

  • Data Collection: Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction on the sample spectrum.

C. ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Collection: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Fragmentation (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the isolated [M+H]⁺ precursor ion.

The following diagram outlines the comprehensive workflow for spectral characterization.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh & Dissolve Analyte NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS HRMS (ESI-TOF) Prep->MS Stereochem Confirm Stereochemistry (J-Coupling) NMR->Stereochem FuncGroup Identify Functional Groups (N₃, C=O) FTIR->FuncGroup MolWeight Verify Molecular Weight & Formula MS->MolWeight Final Structure Elucidated Stereochem->Final FuncGroup->Final MolWeight->Final

Caption: Workflow for complete spectral characterization.

Conclusion

The definitive structural elucidation of trans-4-azido-1-Boc-3-fluoropiperidine requires a synergistic application of NMR, FTIR, and MS. While FTIR and MS confirm the correct elemental composition and functional groups, only NMR spectroscopy, through the careful analysis of proton-fluorine coupling constants, can provide unambiguous proof of the critical trans stereochemistry. By comparing the predicted spectral data of the target molecule with experimental data from non-fluorinated and isomeric analogs, researchers can gain a high degree of confidence in their structural assignment, ensuring the integrity of subsequent research and development efforts.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Nature. Available at: [Link]

  • O'Brien, P. et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Verniest, G. et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Chinese Journal of Structural Chemistry. (2009). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1- oxyl free radical. Available at: [Link]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gerig, J. T. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Ye, S. et al. (2009). FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology. Available at: [Link]

  • Ye, S. et al. (2009). FTIR analysis of GPCR activation using azido probes. PMC. Available at: [Link]

Sources

Optimizing PROTAC Linker Length: A Comparative Guide to Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often mistakenly viewed as a passive connector.[1] Experimental evidence confirms that linker length and composition are active determinants of ternary complex stability, degradation kinetics, and isoform selectivity.[1] This guide provides a technical comparison of linker strategies, supported by key case studies (BRD4, BTK), and offers a self-validating experimental framework for assessing linker impact.

Part 1: Mechanistic Foundation – The "Goldilocks Zone"

The efficacy of a PROTAC is governed by the formation of a productive ternary complex (


).[1][2] Linker length directly influences the thermodynamics of this complex through two opposing forces:
  • Conformational Entropy (Penalty): Longer linkers possess higher degrees of freedom.[1] Freezing them into a rigid ternary complex incurs a higher entropic cost (

    
    ), potentially reducing binding affinity.[1]
    
  • Steric Clash vs. Reach (Reach):

    • Too Short: The E3 ligase and Protein of Interest (POI) collide sterically, preventing complex formation.[1]

    • Too Long: The "effective molarity" of the E3 ligase relative to the POI decreases; the complex lacks the rigidity required to orient the POI lysine residues toward the E2 ubiquitin-conjugating enzyme.[1]

    • Optimal ("Goldilocks"): The linker facilitates Positive Cooperativity (

      
      ), where the PROTAC binds the second protein more tightly in the presence of the first than it would alone.[1]
      
Diagram 1: The Ternary Complex Equilibrium & Hook Effect

The following diagram illustrates the kinetic competition between productive ternary complex formation and the non-productive "Hook Effect" (binary complexes) often exacerbated by suboptimal linkers.

TernaryComplex PROTAC PROTAC Molecule Binary_POI Binary Complex (PROTAC:POI) PROTAC->Binary_POI + POI Binary_E3 Binary Complex (PROTAC:E3) PROTAC->Binary_E3 + E3 POI Protein of Interest (POI) E3 E3 Ligase Ternary Productive Ternary Complex (POI:PROTAC:E3) High Cooperativity Binary_POI->Ternary + E3 (Cooperativity dependent) Hook Hook Effect Zone (Saturated Binary Complexes) Binary_POI->Hook Excess PROTAC Binary_E3->Ternary + POI (Cooperativity dependent) Binary_E3->Hook Excess PROTAC

Caption: Equilibrium dynamics showing how optimal linkers drive ternary complex formation, while excess concentration or poor linker fit drives non-productive binary saturation (Hook Effect).

Part 2: Comparative Analysis of Linker Performance

This section synthesizes data from landmark studies (Gadd et al., 2017; Zorba et al., 2018) to objectively compare how linker length alters performance metrics.[1]

Case Study A: The "Cooperativity" Driver (BRD4 Degraders)

In the development of MZ1 (a VHL-based BRD4 degrader), the Ciulli group demonstrated that linker length dictates isoform selectivity through cooperativity.[1]

Linker TypeLength (Atoms)Cooperativity (

)

(nM)

(%)
Selectivity Profile
Short (PEG2) ~9< 1 (Negative)> 100< 50%Poor degradation of all isoforms.
Optimal (PEG3) ~12~3.5 (Positive) ~5 > 95% High selectivity for BRD4 over BRD2/3.[1]
Long (PEG4+) > 15~1 (Neutral)~2080%Loss of selectivity; degrades BRD2/3/4 equally.[1]

Key Insight: For BRD4, the optimal linker (PEG3) folds to create specific de novo protein-protein interactions (PPIs) between VHL and BRD4.[1] Extending the linker breaks these specific contacts, reverting the molecule to a "pan-degrader."[1]

Case Study B: The "Reach" Driver (BTK Degraders)

In contrast to BRD4, BTK degradation by Cereblon-based PROTACs (Zorba et al., 2018) shows a different dependency.[1]

Linker LengthMechanismOutcome
Short (< 12 atoms) Steric ClashNo Degradation. The linker is physically too short to span the gap between binding pockets.[1]
Long (> 15 atoms) Entropic ReachPotent Degradation. Despite lacking positive cooperativity (

), the long linker allows the E3 ligase to sample the ubiquitination zone effectively.
Physicochemical Trade-offs: PEG vs. Alkyl Chains

While length is critical for biology, composition determines "drug-likeness."[1][]

FeaturePolyethylene Glycol (PEG)Alkyl / Hydrocarbon
Solubility High (Hydrophilic)Low (Lipophilic)
Permeability Low (if chain is long)High (Lipid-like, better membrane transit)
Metabolic Stability Susceptible to oxidative cleavageSusceptible to hydroxylation (can be blocked by F-substitution)
Conformation Flexible (High Entropy)Can be rigidified (e.g., piperazines)

Part 3: Experimental Assessment Protocols

To determine the optimal linker for your target, you must decouple binding from degradation .[1] A PROTAC may bind both targets but fail to degrade due to geometry.[1]

Protocol 1: TR-FRET Ternary Complex Assay

Purpose: To quantify Cooperativity (


) and determine if the linker permits physical proximity.

Reagents:

  • Biotinylated POI[1]

  • His-tagged E3 Ligase[1]

  • Fluorophores: Europium-Streptavidin (Donor), APC-anti-His (Acceptor)[1]

Workflow:

  • Titration: Prepare a matrix of PROTAC concentrations (0.1 nM to 10 µM).[1]

  • Incubation: Mix Biotin-POI (50 nM) + His-E3 (50 nM) + PROTAC. Incubate 60 min at RT.

  • Detection: Add Eu-Streptavidin and APC-anti-His.[1] Incubate 60 min.

  • Read: Measure Time-Resolved Fluorescence (Excitation 340nm, Emission 615nm/665nm).

  • Analysis: Plot FRET signal vs. log[PROTAC]. A bell-shaped curve indicates ternary complex formation.[1][4]

    • Self-Validation Check: If the curve does not hook (go down) at high concentrations, you may be seeing non-specific aggregation, not true ternary complex formation.[1]

Protocol 2: Kinetic Degradation Profiling (HiBiT / Western Blot)

Purpose: To assess


 and 

.

Step-by-Step (Western Blot):

  • Seeding: Seed cells (e.g., HEK293 or relevant cancer line) at 70% confluence.[1]

  • Dosing: Treat with PROTACs (Linker variants: Short, Med, Long) for 6h, 12h, and 24h.

    • Control: Include a "Linker-Only" or "Epimer" control (non-binding) to rule out off-target toxicity.[1]

  • Lysis: Lyse in RIPA buffer + Protease Inhibitors.

  • Normalization: BCA assay to ensure equal loading.

  • Blotting: Probe for POI and Housekeeping gene (e.g., Actin/GAPDH).[1]

  • Quantification: Densitometry normalized to housekeeping.

Diagram 2: Experimental Workflow for Linker Assessment

Workflow Start Start: Library of Linker Variants (e.g., PEG2, PEG4, PEG6, Alkyl-C8) Step1 Step 1: TR-FRET Assay (Cell-free) Start->Step1 Decision1 Is Ternary Complex Formed? Step1->Decision1 Fail1 Discard: Steric Clash (Linker likely too short) Decision1->Fail1 No FRET Step2 Step 2: Degradation Assay (Western Blot / HiBiT) Decision1->Step2 FRET Signal Decision2 Is POI Degraded? Step2->Decision2 Fail2 Discard: Poor Geometry (Complex forms but Lysines inaccessible) Decision2->Fail2 No Degradation Step3 Step 3: Physicochemical Screen (LogD, PAMPA) Decision2->Step3 High Dmax Success Lead Candidate Selected Step3->Success

Caption: A decision tree for filtering PROTAC linker variants, prioritizing ternary complex formation before cellular efficacy.

Part 4: Troubleshooting & Optimization Matrix

If your PROTAC binds the target but fails to degrade it, use this matrix to adjust the linker.

ObservationDiagnosisRecommended Action
High Affinity (

), No Degradation
The "Decoy" Effect.[1] The complex forms but is catalytically incompetent (E2 cannot reach Lysine).[1]Change Linker Exit Vector or Increase Linker Length to allow flexibility.
Hook Effect at Low Concentration Extremely high affinity is saturating the system too early.[1]Decrease Linker Cooperativity (e.g., switch from rigid to flexible) or reduce warhead affinity.[1]
Poor Cellular Potency (High

)
Permeability issue. The molecule is too polar to enter the cell.[1]Switch from PEG to Alkyl linker or reduce Total Polar Surface Area (TPSA).
Off-Target Degradation The linker is too flexible, allowing the E3 to degrade non-specific neighbors ("Bystander Effect").Shorten/Rigidify Linker to constrain the E3-POI orientation (force specificity).

References

  • Gadd, M. S., et al. (2017).[1][5] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Zorba, A., et al. (2018).[1] Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. [Link]

  • Cyrus, K., et al. (2011).[1] Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Burslem, G. M., et al. (2018).[1] The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology. [Link]

  • Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

Sources

A Researcher's Guide to Navigating Cardiac Toxicity and hERG Affinity of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates.[1][2] From modulating metabolic stability to fine-tuning receptor affinity, the unique properties of fluorine offer a powerful tool for medicinal chemists.[2][3][4][5][6] However, this chemical advantage is not without its complexities, particularly concerning cardiovascular safety. A critical hurdle in the development of any new chemical entity, and especially for fluorinated compounds, is the thorough evaluation of potential cardiac toxicity, with a primary focus on the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7]

This guide provides a comprehensive comparison of the state-of-the-art methodologies used to assess the cardiac liability of fluorinated compounds. We will delve into the mechanistic underpinnings of hERG channel interactions, compare and contrast key in vitro and in vivo assays, and provide actionable, field-proven insights to guide your experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate this critical aspect of preclinical safety assessment with confidence and scientific rigor.

The Double-Edged Sword: Fluorine's Influence on hERG Affinity

The hERG channel plays a pivotal role in the repolarization phase of the cardiac action potential.[8] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This, in turn, can escalate the risk of developing a life-threatening arrhythmia known as Torsades de Pointes (TdP).[7][9] Several marketed drugs have been withdrawn due to their unforeseen hERG-blocking activity, underscoring the importance of early and accurate assessment.[8]

The introduction of fluorine into a molecule can influence its hERG affinity through a combination of factors:

  • Electronic Effects: Fluorine's high electronegativity can alter the electron distribution within a molecule, potentially affecting its interaction with key amino acid residues in the hERG channel pore, such as tyrosine 652 and phenylalanine 656, which are known to be critical for drug binding.[10]

  • Lipophilicity: Fluorination can significantly increase the lipophilicity of a compound, which may enhance its partitioning into the cell membrane and subsequent access to the hERG channel binding site located within the inner pore of the channel.[3][4]

  • Conformational Rigidity: The introduction of fluorine can restrict the conformational flexibility of a molecule, potentially locking it into a conformation that is more or less favorable for hERG binding.

It is crucial to understand that the impact of fluorination on hERG affinity is not always predictable and is highly dependent on the specific molecular scaffold and the position of the fluorine atom(s).[1] Therefore, empirical testing remains the gold standard for determining the hERG liability of any new fluorinated compound.

A Comparative Guide to In Vitro hERG Affinity Assays

A tiered approach to in vitro hERG testing is often employed in drug discovery, starting with high-throughput screening assays in the early stages and progressing to more detailed biophysical characterization for lead compounds.

High-Throughput Screening (HTS) Assays

These assays are designed for rapid screening of large compound libraries to identify potential hERG inhibitors early in the discovery process.

Assay TypePrincipleThroughputAdvantagesLimitations
Binding Assays (e.g., Fluorescence Polarization) Competitive binding of a fluorescently labeled ligand to the hERG channel. Displacement by a test compound results in a change in fluorescence polarization.[11]HighCost-effective, amenable to automation.[11]Indirect measure of channel block, may produce false positives or negatives.
Flux Assays (e.g., Thallium, Potassium) Measures the flux of an ion (e.g., thallium or potassium) through the hERG channel. Inhibition of the channel reduces the ion flux, which is detected by a fluorescent indicator.[8][12]HighFunctional assay, provides a direct measure of channel inhibition.[8]Use of surrogate ions like thallium may not perfectly mimic potassium flux.

Experimental Workflow: High-Throughput hERG Screening

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Library Compound Library Serial_Dilution Serial Dilution Compound_Library->Serial_Dilution Compound_Addition Add test compounds Serial_Dilution->Compound_Addition Cell_Plating Plate hERG-expressing cells Cell_Plating->Compound_Addition Stimulation Stimulate channel opening Compound_Addition->Stimulation Detection Measure fluorescence signal Stimulation->Detection Data_Normalization Normalize data Detection->Data_Normalization IC50_Calculation Calculate IC50 values Data_Normalization->IC50_Calculation Hit_Identification Identify hERG inhibitors IC50_Calculation->Hit_Identification

Caption: High-throughput hERG screening workflow.

Gold Standard: Patch-Clamp Electrophysiology

Manual and automated patch-clamp electrophysiology are considered the gold standard for characterizing the interaction of a compound with the hERG channel.[7] These techniques directly measure the ionic current flowing through the channel in response to voltage changes.

Assay TypePrincipleThroughputAdvantagesLimitations
Manual Patch-Clamp A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents from a single cell.LowProvides detailed information on the mechanism of block (e.g., state-dependence), considered the most accurate method.Labor-intensive, requires highly skilled personnel.
Automated Patch-Clamp (e.g., QPatch, SyncroPatch) Planar patch-clamp technology allows for the simultaneous recording of hERG currents from multiple cells in a microplate format.[7]Medium to HighHigher throughput than manual patch-clamp, provides high-quality data.[7]Can be costly, may not be suitable for all cell types.

Step-by-Step Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel to 70-90% confluency.

  • Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.

  • Cell Suspension: Resuspend cells in an appropriate extracellular buffer at a concentration of 1-2 million cells/mL.

  • Compound Preparation: Prepare a dilution series of the test compound in the extracellular buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., E-4031).

  • Automated Patch-Clamp Run:

    • Load the cell suspension, intracellular solution, and compound plate onto the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).

    • The instrument will automatically perform cell capture, seal formation, whole-cell configuration, and compound application.

    • Apply a voltage protocol designed to elicit hERG currents and assess for compound-induced inhibition. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the peak tail current.

  • Data Analysis:

    • Measure the peak tail current in the presence of different concentrations of the test compound.

    • Normalize the current to the baseline current before compound addition.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Evaluation of Cardiac Toxicity

While in vitro assays are essential for assessing direct hERG channel interactions, in vivo studies are necessary to understand the overall cardiovascular risk of a compound in a whole-organism context.

ModelMethodologyKey Parameters MeasuredAdvantagesLimitations
Rodent Models (Rat, Mouse) ECG monitoring via telemetry or surface electrodes.QT interval, PR interval, QRS duration, heart rate.Cost-effective, suitable for early-stage in vivo screening.Differences in cardiac physiology compared to humans, may not always be predictive of human response.
Large Animal Models (Dog, Non-human Primate) Telemetry-based continuous ECG monitoring.Comprehensive ECG analysis, blood pressure, heart rate variability.Closer physiological resemblance to humans, considered the gold standard for preclinical cardiovascular safety assessment.High cost, ethical considerations.

Decision Tree for In Vivo Cardiac Safety Assessment

G Start In Vitro hERG IC50 Determined IC50_Check IC50 < 30x Cmax? Start->IC50_Check Rodent_ECG Rodent ECG Study IC50_Check->Rodent_ECG Yes Low_Risk Low Cardiac Risk IC50_Check->Low_Risk No QT_Prolongation_Check Significant QT Prolongation? Rodent_ECG->QT_Prolongation_Check Analyze QT Interval Large_Animal_ECG Large Animal Telemetry Study Final_Risk_Assessment Clinically Relevant QT Prolongation? Large_Animal_ECG->Final_Risk_Assessment Comprehensive ECG Analysis High_Risk High Cardiac Risk - Further Investigation QT_Prolongation_Check->Large_Animal_ECG Yes QT_Prolongation_Check->Low_Risk No Final_Risk_Assessment->Low_Risk No Final_Risk_Assessment->High_Risk Yes

Caption: Decision-making for in vivo cardiac safety studies.

Regulatory Landscape and Future Directions

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for cardiac safety testing, outlined in the International Council for Harmonisation (ICH) documents S7A, S7B, and E14.[13][14] These guidelines recommend a combination of in vitro hERG assays and in vivo QT studies to assess the proarrhythmic potential of new drugs.[13][15]

The field of cardiac safety assessment is continuously evolving. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative is a public-private partnership aimed at developing a new paradigm for assessing proarrhythmic risk. This initiative integrates data from multiple in vitro ion channel assays (including hERG, sodium, and calcium channels) with in silico models of the human ventricular action potential to provide a more comprehensive and predictive assessment of cardiotoxicity. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is also gaining prominence as a more physiologically relevant in vitro model for cardiotoxicity screening.[16][17]

Conclusion

The evaluation of cardiac toxicity and hERG affinity is a non-negotiable aspect of drug development, particularly for fluorinated compounds where these effects can be unpredictable. A robust and well-designed screening cascade, incorporating a combination of high-throughput in vitro assays and definitive in vivo studies, is essential for identifying and mitigating cardiovascular risk early in the discovery process. By understanding the principles, advantages, and limitations of the available methodologies, researchers can make informed decisions, generate high-quality data, and ultimately contribute to the development of safer and more effective medicines.

References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • hERG Assay Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]

  • Cardiac Safety in Clinical Trials. (2025, November 27). Applied Clinical Trials. Retrieved February 14, 2026, from [Link]

  • ICH S7B Cardiac Safety Compliance Testing. (2026, February 12). Contract Laboratory. Retrieved February 14, 2026, from [Link]

  • Heart - Fluoride Action Network. (2024, April 17). Fluoride Action Network. Retrieved February 14, 2026, from [Link]

  • FLUORIDE-INDUCED CARDIOTOXICITY IN RATS: HISTOPATHOLOGICAL AND BIOCHEMICAL FINDINGS. (2024, June 27). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

  • What is cardiac safety in clinical trials ? | Banook. (n.d.). Banook Group. Retrieved February 14, 2026, from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved February 14, 2026, from [Link]

  • Perfluorooctane sulfonate induces heart toxicity involving cardiac apoptosis and inflammation in rats - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Understanding the Impact of Perfluorinated Compounds on Cardiovascular Diseases and Their Risk Factors: A Meta-Analysis Study. (2021, August 6). MDPI. Retrieved February 14, 2026, from [Link]

  • Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research. (2021, November 15). Anticancer Research. Retrieved February 14, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Cyprotex. Retrieved February 14, 2026, from [Link]

  • POLICY AND PROCEDURES OFFICE OF NEW DRUGS Interdisciplinary Review Team for Cardiac Safety Studies. (2024, October 21). U.S. Food and Drug Administration. Retrieved February 14, 2026, from [Link]

  • Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse. (2013, March 14). PLOS ONE. Retrieved February 14, 2026, from [Link]

  • Thallium-free hERG Potassium Channel Assay - ION Biosciences. (n.d.). ION Biosciences. Retrieved February 14, 2026, from [Link]

  • Cardiac Safety Biomarkers - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray. (2025, October 9). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chronic Fluoride Toxicity and Myocardial Damage: Antioxidant Offered Protection in Second Generation Rats - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publisher. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta - SciSpace. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Encyclopedia.pub. Retrieved February 14, 2026, from [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions | bioRxiv. (2021, August 11). bioRxiv. Retrieved February 14, 2026, from [Link]

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions - MDPI. (2022, September 14). MDPI. Retrieved February 14, 2026, from [Link]

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions - ResearchGate. (2025, October 13). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Molecular Determinants for the High-Affinity Blockade of Human Ether-à-go-go-Related Gene K + Channel by Tolterodine - PubMed. (2022, November 1). PubMed. Retrieved February 14, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling trans-4-azido-1-Boc-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Safety and Handling Guide for trans-4-azido-1-Boc-3-fluoropiperidine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of trans-4-azido-1-Boc-3-fluoropiperidine. As this compound contains a potentially energetic organic azide functional group, all procedures must be conducted with the highest degree of caution. This document is intended for trained researchers, scientists, and drug development professionals.

Core Hazard Assessment: Understanding the Risk Profile

trans-4-azido-1-Boc-3-fluoropiperidine combines three key structural features: a fluorinated piperidine ring, a Boc-protecting group, and an organic azide. The primary hazard profile is dominated by the azide group , which is known for its potential explosive nature and high toxicity.[1][2]

Thermal and Shock Stability Analysis

The stability of organic azides is a critical parameter for safe handling. A primary guideline for assessing stability is the ratio of carbon and oxygen atoms to nitrogen atoms.[2]

Molecular Formula: C₁₀H₁₇FN₄O₂

  • Carbon Atoms (C): 10

  • Oxygen Atoms (O): 2

  • Nitrogen Atoms (N): 4

Stability Ratio Calculation: (N_C + N_O) / N_N = (10 + 2) / 4 = 3

A ratio of 3 places this compound on the threshold of being isolatable. Compounds with a ratio between 1 and 3 can be synthesized but must be handled with extreme caution as they are potentially explosive.[2] They should be stored at low temperatures and, whenever possible, handled in solution.[1][2]

Key Instability Triggers to Avoid:

  • Heat: Heating organic azides can lead to violent decomposition.[3][4] Azides should never be distilled or sublimated.[5]

  • Shock and Friction: Mechanical energy from grinding, scraping with metal tools, or even friction from ground glass joints can initiate detonation.[6][7][8]

  • Light: Some azides are sensitive to UV light and can decompose upon exposure.[1][7]

  • Static Discharge: Use anti-static equipment, especially when handling the solid compound.

Toxicity Profile

The azide functional group is acutely toxic, with a mechanism of action and potency comparable to that of cyanide.[6][9]

  • Routes of Exposure: Can be fatal if inhaled, ingested, or absorbed through the skin.[9][10]

  • Symptoms of Exposure: May include rapid breathing, dizziness, weakness, headache, nausea, and cardiac distress.[2]

Chemical Reactivity Hazards
  • Acids: Azides react with acids to form hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and dangerously explosive.[1][9][11] NEVER mix azide-containing waste with acidic waste streams.[1]

  • Metals: Contact with heavy metals (e.g., lead, copper, silver, mercury, iron) can form highly shock-sensitive and explosive metal azides. This is critically important for waste disposal; azide solutions must never be poured down drains with metal plumbing.[1][3][12][13]

  • Halogenated Solvents: Avoid using solvents like dichloromethane (DCM) or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[1][5][6]

Essential Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. A risk assessment should precede all handling activities.

Task Eye/Face Protection Hand Protection Body & Respiratory Protection Rationale & Key Considerations
Receiving & Unpacking Safety glasses (ANSI Z87.1 compliant)[9]Nitrile gloves[9]Standard lab coatInspect container for damage in a well-ventilated area.
Weighing & Aliquoting (Solid) Chemical splash goggles and a face shield[6][14]Double-gloving mandatory. Nitrile or chloroprene gloves.[14][15] Consider Silver Shield™ under-gloves for high-toxicity compounds.[12][14]Lab coat. A dust mask or respirator may be required based on risk assessment.[9]Perform in a chemical fume hood behind a blast shield. [10][12] Use anti-static weigh boats and non-metal (plastic or ceramic) spatulas.[6][8]
Solution Preparation & Handling Chemical splash goggles[12]Double-gloving recommended. Nitrile gloves.[9]Lab coatPerform all operations within a chemical fume hood. [10][12] Avoid ground glass joints; if unavoidable, ensure they are well-lubricated and handled gently.[6][8]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suit. Respirator may be necessary for large spills.Level of PPE depends on the scale of the spill. See Section 4 for detailed procedures.
Waste Handling & Disposal Chemical splash gogglesNitrile glovesLab coatSegregate waste streams carefully to prevent inadvertent mixing of incompatibles.[1]

Engineering Controls & Laboratory Setup

Proper engineering controls are critical to create a safe working environment for handling energetic compounds.

  • Chemical Fume Hood: All work with trans-4-azido-1-Boc-3-fluoropiperidine, including opening the container, weighing, and solution handling, must be performed inside a certified chemical fume hood with a face velocity between 80-125 feet per minute.[12][15]

  • Blast Shield: A portable blast shield must be used inside the fume hood during all manipulations of the compound, especially when handling the neat material or running reactions.[10][12]

  • Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from the work area.[3] All personnel must be trained on their location and operation.

Operational and Disposal Plans

The following procedural guidance provides a step-by-step framework for the entire lifecycle of the chemical in the lab.

Step-by-Step Handling Protocol

G cluster_prep Preparation & Setup cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Full PPE prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Set Up Blast Shield prep2->prep3 prep4 Prepare Non-Metal Tools prep3->prep4 weigh Weigh Solid Using Anti-Static Boat & Plastic Spatula prep4->weigh dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve react Conduct Reaction (Avoid Heat, Strong Acids) dissolve->react decon Decontaminate Glassware (See Protocol 4.3) react->decon waste Segregate Azide Waste decon->waste dispose Dispose via EHS waste->dispose

Caption: Safe handling workflow for trans-4-azido-1-Boc-3-fluoropiperidine.

Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate risk.

For Small Spills (<250 mg solid or <100 mL dilute solution) inside a fume hood:

  • Alert personnel in the immediate area.

  • Ensure appropriate PPE is worn, including double gloves, goggles, and a lab coat.

  • Solid Spill: Gently cover with a paper towel and wet with a slightly basic solution (e.g., pH > 9 water or soap solution) to prevent dust from becoming airborne.[16][17] Carefully wipe up the material with absorbent pads.

  • Liquid Spill: Confine the spill with absorbent pads or vermiculite.[3][16]

  • Wipe the spill area thoroughly with a basic (pH > 9) soap and water solution, followed by 70% ethanol.[3][17]

  • Collect all contaminated materials (pads, gloves, etc.) in a dedicated, clearly labeled, non-metal container for hazardous azide waste.[16][17]

For Large Spills or Any Spill Outside a Fume Hood:

  • EVACUATE THE AREA IMMEDIATELY. Alert all personnel to leave.

  • If safe to do so, close the laboratory door to contain any vapors.

  • Call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[10][16]

  • Do not attempt to clean up the spill yourself.[10] Provide first responders with the Safety Data Sheet (if available) or this guide.

Waste Disposal and Decontamination Plan

Improper disposal of azide waste can lead to catastrophic explosions in plumbing.

Waste Segregation:

  • Aqueous Azide Waste: Collect all aqueous solutions containing the azide in a dedicated, clearly labeled container. Keep the pH of this waste stream basic (pH > 9) at all times.[10]

  • Organic Azide Waste: Collect in a separate, labeled container. Do not mix with halogenated solvent waste.

  • Solid Contaminated Waste: All items that have come into contact with the azide (gloves, pipette tips, weigh boats, absorbent pads) must be collected as hazardous waste in a separate, sealed, and labeled non-metal container.[3]

Decontamination of Glassware:

  • Working in a fume hood, rinse the glassware with a suitable organic solvent to remove residual compound, collecting the rinse as organic azide waste.

  • Prepare a fresh deactivating solution. A common method involves the reaction of sodium nitrite with an acid to generate nitrous acid in situ. This procedure must be performed with extreme care.

    • Place the aqueous solution to be treated (should be <5% azide) in a flask with stirring in the fume hood.[12]

    • Add a 20% aqueous solution of sodium nitrite (containing a 40% excess relative to the azide).[12]

    • Slowly and carefully add a 20% acid solution (e.g., sulfuric acid) dropwise until the mixture is acidic. The order of addition is critical. [12] This reaction releases toxic nitrogen oxide gases and must be vented properly.

  • After the reaction ceases, neutralize the solution to pH 6-9 before collecting it as hazardous waste.[12]

  • Alternatively, consult your institution's EHS for specific approved azide destruction protocols.[12][16]

Emergency Procedures: Exposure Response

Exposure Route Immediate Action
Skin Contact Immediately move to the nearest safety shower.[3] Rinse the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[12][16] Seek immediate medical attention.[12]
Eye Contact Immediately go to the nearest eyewash station.[3] Forcibly hold eyelids open and flush for at least 15 minutes.[12][16] Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air immediately.[16][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[13] Call for immediate medical assistance.[16]
Ingestion Rinse mouth thoroughly with water.[16] Do not induce vomiting. [13] Seek immediate medical attention and provide the medical team with information about the compound.[16]

References

  • Sodium Azide - Yale Environmental Health & Safety. (ehs.yale.edu)
  • Sodium Azide NaN3 | Division of Research Safety | Illinois. (drs.illinois.edu)
  • A comparative study on the thermal stability of different organic azides - Benchchem. (benchchem.com)
  • Personal protective equipment for handling Azido-PEG5-Boc - Benchchem. (benchchem.com)
  • Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting - Benchchem. (benchchem.com)
  • Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology, University of New Mexico. (chemistry.unm.edu)
  • Safe Handling of Azides - University of Pittsburgh Environmental Health and Safety. (safety.pitt.edu)
  • Azides - University of Victoria Occupational Health, Safety & Environment. (uvic.ca)
  • Working with Hazardous Chemicals - Organic Syntheses. (orgsyn.org)
  • Sodium azide - University of California, Davis, Safety Services. (safetyservices.ucdavis.edu)
  • Standard Operating Procedure: Sodium Azide - Kennesaw St
  • Sodium Azide and Organic Azides - University of California, Santa Barbara, Environmental Health & Safety. (ehs.ucsb.edu)
  • Personal protective equipment for handling H-(Gly)3-Lys(N3)-OH - Benchchem. (benchchem.com)
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin. (ucd.ie)
  • ChemNote: Azides - University of California, Los Angeles, Environmental Health & Safety. (ehs.ucla.edu)
  • Information on Azide Compounds - Stanford Environmental Health & Safety. (ehs.stanford.edu)
  • A study on the thermal stability of organic azides | Request PDF - ResearchGate.
  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. (ncbi.nlm.nih.gov)
  • Sodium azide - Purdue University Radiological and Environmental Management. (purdue.edu)
  • Personal protective equipment for handling 3-Azido-2,2'-bithiophene - Benchchem. (benchchem.com)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-azido-1-Boc-3-fluoropiperidine
Reactant of Route 2
Reactant of Route 2
trans-4-azido-1-Boc-3-fluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.